Product packaging for Bensulfuron-methyl(Cat. No.:CAS No. 104466-83-3)

Bensulfuron-methyl

Cat. No.: B033747
CAS No.: 104466-83-3
M. Wt: 410.4 g/mol
InChI Key: XMQFTWRPUQYINF-UHFFFAOYSA-N
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Description

Bensulfuron-methyl is a highly potent and selective systemic herbicide belonging to the sulfonylurea chemical class. Its primary research value lies in its specific inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. This specific mechanism of action makes it an indispensable tool for studying plant physiology, weed management strategies, and the biochemical pathways of amino acid synthesis in plants. Researchers utilize this compound to investigate herbicide selectivity in crops like rice, where it controls a wide spectrum of broadleaf weeds and sedges without crop injury, and to study the development and genetics of herbicide resistance. Its high activity at low application rates facilitates research into environmental fate, soil residual activity, and the non-target effects of agrochemicals. This compound is presented as a high-purity analytical standard for use in laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N4O7S B033747 Bensulfuron-methyl CAS No. 104466-83-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoylmethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O7S/c1-25-12-8-13(26-2)18-15(17-12)19-16(22)20-28(23,24)9-10-6-4-5-7-11(10)14(21)27-3/h4-8H,9H2,1-3H3,(H2,17,18,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQFTWRPUQYINF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CC2=CC=CC=C2C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7024164
Record name Bensulfuron-methyl
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Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83055-99-6
Record name Bensulfuron-methyl
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Record name Bensulfuron-methyl [ISO]
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Record name Bensulfuron-methyl
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Record name Methyl α-((4,6-dimethoxypyrimidin-2-yl)ureidosulfonyl)-o-toluate
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Record name Methyl α-((4,6-dimethoxypyrimidin-2-yl)ureidosulphonyl)-o-toluate
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Record name BENSULFURON-METHYL
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Molecular and Biochemical Mechanisms of Action and Selectivity

Inhibition of Acetolactate Synthase (ALS) Enzyme Activity

Bensulfuron-methyl exerts its herbicidal effect by specifically inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). fishersci.ieuni.lufishersci.ptfishersci.befishersci.senih.gov This enzyme is a pivotal target for sulfonylurea herbicides due to its unique role in plant biochemistry. Research indicates that this compound can significantly inhibit ALS activity. For instance, a concentration of 1 nM of this compound was observed to result in a 25% inhibition of AHAS enzyme activity, while 1 mM led to a 93% inhibition. The concentration required for 50% inhibition (IC50) was determined to be 22 nM. fishersci.pt

Impact on Branched-Chain Amino Acid Biosynthesis in Plants

The inhibition of ALS by this compound directly disrupts the biosynthesis of branched-chain amino acids, namely valine, leucine (B10760876), and isoleucine. uni.lufishersci.ptfishersci.befishersci.senih.govmycocentral.euguidetopharmacology.org ALS catalyzes two critical condensation reactions:

The condensation of two pyruvate (B1213749) molecules to form α-acetolactate, which is a precursor for valine and leucine synthesis. fishersci.pt

The condensation of one molecule of pyruvate with α-ketobutyrate to form α-aceto-α-hydroxybutyrate, essential for isoleucine biosynthesis. fishersci.pt

By blocking these reactions, this compound creates a severe deficiency of these essential amino acids within susceptible plants. This metabolic disruption is detrimental to plant growth and reproduction, ultimately leading to the death of the targeted weeds. uni.lufishersci.se

Mechanisms Governing Plant Selectivity to this compound

This compound demonstrates high selectivity, allowing it to control weeds effectively while causing minimal to no harm to tolerant crops such as rice and maize. fishersci.ieuni.lunih.gov This differential response is a cornerstone of its utility in agriculture.

Differential Herbicide Metabolism in Tolerant Crops vs. Susceptible Weeds

A primary mechanism underlying the selectivity of this compound is the differential rate and pathway of its metabolism in tolerant crops compared to susceptible weeds. Tolerant crop plants possess sophisticated enzyme systems, including cytochrome P450 monooxygenases (CYPs), glutathione (B108866) S-transferases (GSTs), and glucosyl transferases (GTs), which are capable of detoxifying the herbicide. uni.lu

For instance, in rice, CYP-mediated O-demethylation of this compound plays a significant role in its metabolism. This process converts the active herbicide into inactive or less active forms, such as a demethylated derivative, thereby reducing its ALS-inhibiting activity and preventing phytotoxicity to the crop. uni.luthegoodscentscompany.comuni.lu In contrast, susceptible weed species either metabolize this compound at a significantly slower rate or lack the specific enzymatic pathways required for effective detoxification, leading to the accumulation of the active compound and subsequent herbicidal effects. uni.luwikipedia.orgwikipedia.orgepa.gov

While differential metabolism is a key factor, it is also important to note that herbicide resistance in some weed biotypes can arise from target-site mutations in the ALS gene, such as a proline-to-serine substitution at position 197, which reduces the enzyme's affinity for the herbicide. nih.govmycocentral.euepa.gov However, the inherent selectivity of this compound in crops is predominantly attributed to metabolic detoxification.

Physiological and Biochemical Plant Responses to this compound Exposure

Beyond its direct inhibition of ALS, exposure to this compound can induce a range of secondary physiological and biochemical responses in plants. fishersci.pt

Alterations in Phytohormone Homeostasis (e.g., Jasmonic Acid, Salicylic (B10762653) Acid)

This compound exposure has been shown to alter the homeostasis of key phytohormones, notably jasmonic acid (JA) and salicylic acid (SA), which are crucial regulators of plant stress responses and defense mechanisms. fishersci.ieepa.govwikidata.orgguidetoimmunopharmacology.org

Studies on Nicotiana tabacum (tobacco) revealed that this compound treatment increased the levels of both jasmonic acid and salicylic acid. This was accompanied by the upregulation of genes involved in their respective signaling pathways, such as NtWIPK in the JA pathway and NtPAL and NtPR1a in the SA pathway. fishersci.iewikidata.org

However, contrasting research on wheat seedlings indicated that this compound, when applied alongside other herbicides like terbutylazine and 2,4-D butylate, significantly reduced the levels of salicylic acid and jasmonic acid in both roots and leaves. These findings suggest that the impact on phytohormone levels can vary depending on the plant species, environmental conditions, and potentially the presence of other chemical stressors.

Table 1: Impact of this compound on Phytohormone Levels in Different Plant Species

Plant SpeciesPhytohormone AffectedObserved ChangeAssociated Genes/MetabolitesSource
Nicotiana tabacumJasmonic Acid (JA)IncreasedNtWIPK (upregulated) fishersci.iewikidata.org
Nicotiana tabacumSalicylic Acid (SA)IncreasedNtPAL, NtPR1a (upregulated) fishersci.iewikidata.org
Wheat seedlingsJasmonic Acid (JA)Reduced(Not specified for reduction)
Wheat seedlingsSalicylic Acid (SA)Reduced(Not specified for reduction)

Impact on Plant Defense Pathways and Systemic Resistance

The observed alterations in phytohormone homeostasis by this compound can have downstream effects on plant defense pathways and systemic resistance. The modulation of JA and SA levels directly influences the plant's immune responses against various biotic stressors. fishersci.iewikidata.org

Table 2: Summary of this compound's Impact on Plant Defense Responses

Plant SpeciesStressor/Defense AspectObserved EffectPotential ImplicationSource
Nicotiana tabacumWhitefly infestationResistance observed (delayed)Enhanced defense fishersci.iewikidata.org
Nicotiana tabacumTobacco mosaic virus (TMV)Increased virus titerCompromised antiviral defense fishersci.iewikidata.org
WheatIndole (B1671886) alkaloid compounds (e.g., benzoxazinoids, melatonin)Decreased levelsHindered plant development, reduced defense

Effects on Photosynthetic Parameters and Carbon Assimilation

The herbicide's impact extends directly to photosynthetic parameters and carbon assimilation. Studies have consistently shown that this compound residues cause a reduction in the SPAD value, which is an indicator of relative chlorophyll (B73375) content, as well as a decrease in the net photosynthetic rate (P_N), stomatal conductance (g_s), and transpiration rate (T_r) cas.czresearchgate.netplos.org. Conversely, the dark respiration rate and intercellular CO2 concentration (C_i) tend to increase with higher concentrations of this compound residues cas.czresearchgate.netplos.org.

Furthermore, this compound significantly impairs the efficiency of Photosystem II (PSII). Key chlorophyll fluorescence parameters, such as the maximum quantum yield of PSII (Fv/Fm), actual quantum yield of PSII (ΦPSII), and electron transport rate (ETR), are markedly reduced cas.czresearchgate.netplos.org. This reduction is largely attributed to a decrease in the photochemical quenching coefficient (qP), suggesting a diminished capacity for light energy conversion into chemical energy cas.czresearchgate.netplos.org. The observed effects indicate that photosynthesis in affected crops is limited by nonstomatal factors, implying that the primary impairment is not due to stomatal closure but rather to direct damage to the photosynthetic machinery cas.czresearchgate.net. This compound residues cause reversible damage to the PSII reaction centers and reduce the proportion of available excitation energy that is utilized for photochemistry cas.czresearchgate.netplos.org. This leads to an increase in the fractions of excess and thermally dissipated energy, further compromising the plant's ability to assimilate carbon plos.org.

Detailed research findings illustrate these effects. For instance, a study on cucumber seedlings exposed to varying concentrations of this compound residues demonstrated a dose-dependent inhibition of relative chlorophyll content:

Table 1: Inhibition of Relative Chlorophyll Content in Cucumber Seedlings by this compound Residues plos.org

This compound Concentration (μg kg⁻¹)Inhibition of Relative Chlorophyll Content (%)
6.25No significant difference from control
12.512
2513
5016
10017
20028

This data highlights that while lower concentrations might not show significant immediate effects, concentrations exceeding 50 μg kg⁻¹ can significantly inhibit chlorophyll content and photosynthetic capacity in sensitive plants like cucumber plos.org. Similar observations of reduced photosynthetic parameters have been reported for soybean and peanut when subjected to this compound residues cas.czresearchgate.net.

Environmental Dynamics and Fate of Bensulfuron Methyl

Abiotic Degradation Pathways and Kinetics

Abiotic processes play a significant role in the dissipation of bensulfuron-methyl in various environmental compartments, with hydrolysis and photolysis being key mechanisms.

Hydrolytic Degradation Mechanisms and pH Dependence

The hydrolytic degradation of this compound is highly dependent on pH, exhibiting greater persistence in neutral or weakly basic conditions compared to acidic environments. The hydrolysis rate of this compound increases under acidic pH conditions, with the minimum hydrolysis rate constant observed around pH 8. researchgate.netgeoscienceworld.org A common degradation pathway via hydrolysis involves the cleavage of the sulfonylurea bridge. researchgate.netnih.gov In alkaline solutions, the carbomethoxy substituent of the aromatic ring undergoes preferential hydrolysis. researchgate.net

Studies have shown that both alcoholysis and hydrolysis rates of this compound follow first-order kinetics. researchgate.net Under methanogenic conditions, this compound hydrolysis proceeds through the breakage of both the sulfonylurea bridge and the sulfonyl amide linkage. nih.gov For instance, the half-life of this compound at pH 4 is reported to be 5.9 days, while it remains stable at pH 7. herts.ac.uk

Photolytic Degradation Processes and Environmental Influence

Photodegradation is an important mechanism for the dissipation of this compound, particularly on dry, sunlight-exposed surfaces where it may dominate other transformation pathways. geoscienceworld.org The primary photolysis processes involve the cleavage of the sulfonylurea bridge, scission of the SO2NH bond, and contraction of the sulfuronylurea bridge. geoscienceworld.orgresearchgate.netnih.gov

Photodegradation rates typically follow pseudo-first-order kinetics. geoscienceworld.org The half-lives of this compound under photolytic conditions vary depending on environmental factors such as soil type, soil texture, and organic matter content. nih.gov While this compound is stable to direct photolysis in sterile buffer solutions, it degrades rapidly in natural water under sunshine due to the cleavage of the sulfonylurea linkage, with reported half-lives of 3–4 days. cabidigitallibrary.orgfao.orgscispace.com However, some studies indicate negligible photolysis at pH 7 and 9 in aqueous systems, with observed degradation at pH 5 being attributed to hydrolysis, suggesting that this compound is expected to persist in alkaline and neutral aquatic systems through photolysis. regulations.gov

The photodegradation half-lives of this compound on different soil surfaces under UV and sunlight are presented in the following table:

Soil TypeHalf-life (UV) (h) nih.govHalf-life (Sunlight) (days) nih.gov
Vertisol21.923.1
Alluvial28.427.5
Alfisol36.929.1
Red59.238.9
Laterite47.233.8
Role of Adsorption on Photolysis Rates

Adsorption processes, particularly by soil components like clay minerals, significantly influence the environmental fate of this compound. geoscienceworld.orgresearchgate.net Adsorption of this compound onto homoionic clay surfaces can impede its photolysis, resulting in a slower degradation rate compared to its free state. geoscienceworld.orgresearchgate.netresearchgate.net This suggests that adsorption may act as a protective mechanism against photolytic degradation. geoscienceworld.orgresearchgate.netresearchgate.net

Biotic Transformation and Biodegradation Studies

Biodegradation by microorganisms is a crucial pathway for the removal of this compound residues from the environment. nih.govdntb.gov.uafrontiersin.org Numerous bacterial and fungal species have been identified and characterized for their ability to degrade this herbicide. nih.govresearchgate.netfrontiersin.orgnih.gov

Isolation and Characterization of this compound Degrading Microorganisms

Several microorganisms capable of degrading this compound have been isolated and studied:

Proteus sp. CD3 : This endophytic bacterium was isolated from barnyard grass (Echinochloa crus-galli) and demonstrates effective degradation of this compound in mineral salt medium. nih.govdntb.gov.uafrontiersin.org Under optimal conditions (20–40°C, pH 6–8, with 10 g L glucose as an additional carbon source), Proteus sp. CD3 can degrade over 98% of this compound within 7 days. dntb.gov.uanih.gov This strain also exhibits a broad degradation spectrum for other sulfonylurea herbicides, including nicosulfuron, halosulfuron-methyl, pyrazosulfuron, and ethoxysulfuron. nih.govdntb.gov.uanih.gov Extracellular enzymes play a critical role in the degradation process by Proteus sp. CD3. dntb.gov.uanih.gov Proposed degradation pathways involve the cleavage of the sulfonylurea bridge and the sulfonyl amide linkage. nih.gov Genomic analysis of strain CD3 has revealed the presence of putative hydrolase or esterase genes, suggesting the involvement of novel degradation enzymes. dntb.gov.uanih.gov

Hansschlegelia zhihuaiae S113 : This bacterium is recognized for its highly efficient degradation of this compound and has been utilized in bioremediation efforts. researchgate.netfrontiersin.orgnih.govnih.govresearchgate.net Hansschlegelia zhihuaiae S113 can completely remove this compound at a concentration of 3 mg/kg from maize rhizosphere soil within 12 days. frontiersin.orgnih.gov Its degradation efficiency is enhanced by organic acids found in root exudates, such as L-malic acid, which promote the growth and colonization of the bacterium in the rhizosphere. nih.govresearchgate.net Hansschlegelia zhihuaiae S113 possesses an esterase named SulE, which is capable of de-esterifying this compound and other sulfonylurea herbicides containing an ester structure in their aryl ring. asm.org

Other notable this compound degrading microorganisms include:

Brevibacterium sp. nih.govfrontiersin.orgnih.govnih.gov

Ochrobactrum sp. nih.govresearchgate.net

Bacillus megaterium (strain L1) nih.govresearchgate.netfrontiersin.orgnih.govnih.gov

Rhodococcus sp. nih.gov

Methylopila sp. (strain DKT) nih.govfrontiersin.orgnih.govresearchgate.netdthujs.vn

Edaphocola flava nih.gov

Penicillium pinophilum (strain BP-H-02) researchgate.netfrontiersin.orgnih.gov

Bacillus subtilis (strain YB1) frontiersin.orgnih.gov

It is important to note that while microbial degradation is a major pathway, it is not always obligatory for this compound degradation, as non-volatile compounds like sulfonamide and pyrimidine (B1678525) amine can also be produced under sterile conditions. cabidigitallibrary.orgscispace.com

Co-metabolic Degradation Mechanisms by Microbial Consortia

Co-metabolism, a widespread phenomenon in the degradation of various pollutants, plays a significant role in the biotic transformation of this compound. researchgate.net The addition of external carbon sources, acting as co-substrates, can significantly accelerate the degradation of this compound by microorganisms through co-metabolic processes. researchgate.netresearchgate.netnih.gov

Identification of Enzymatic Systems Involved in Microbial Degradation (e.g., Hydrolases, Esterases)

Microbial degradation is a significant pathway for the dissipation of this compound in the environment globethesis.comresearchgate.net. Various microorganisms, including bacteria and fungi, have been identified as capable of degrading BSM researchgate.netresearchgate.netresearchgate.netnih.gov. Specific bacterial strains such as Achromobacter sp. BSM-1, Proteus sp. CD3, Methylopila sp. DKT, Bacillus megaterium L1, Brevibacterium sp. BH, and Hansschlegelia zhihuaiae S113 have demonstrated the ability to degrade this compound frontiersin.orgglobethesis.comresearchgate.netresearchgate.netnih.govnih.gov.

The degradation of sulfonylurea herbicides, including this compound, is primarily facilitated by enzymes such as hydrolases and esterases frontiersin.orgdntb.gov.uanih.gov. For instance, genomic analysis of Proteus sp. CD3, an endophytic bacterium capable of degrading BSM, revealed the presence of putative hydrolase or esterase genes, suggesting their crucial role in the degradation process frontiersin.orgdntb.gov.uanih.gov. Extracellular enzymes from strain CD3 have also been shown to play a critical role in BSM degradation frontiersin.org. Another study indicated that the sulE gene, encoding a de-esterification esterase, is involved in the degradation of sulfonylurea herbicides frontiersin.org.

Characterization of Degradation Metabolites and Intermediates

This compound undergoes various degradation pathways, leading to the formation of several metabolites and intermediates. Chemical hydrolysis and microbial processes are the main mechanisms of BSM degradation in moist soils cabidigitallibrary.org.

Under aerobic metabolism, a major degradation product is carbon dioxide (CO2) cabidigitallibrary.orgrayfull.com. However, under sterile conditions, non-volatile compounds such as sulfonamide and pyrimidine amine (2-amino-4,6-dimethoxypyrimidine) are produced, indicating that microbial degradation is not always obligatory for BSM transformation cabidigitallibrary.orgrayfull.com.

Other identified degradation products and intermediates include:

2-amino-4,6-dimethoxypyrimidine (B117758) (ADMP) : This is a common metabolite resulting from the cleavage of the C-N bond in the sulfonylurea bridge frontiersin.orgresearchgate.netscite.airesearchgate.net. Methylopila sp. DKT can even utilize ADMP as a sole carbon and energy source nih.govresearchgate.net.

Methyl 2-(sulfamoylmethyl)benzoate : This metabolite is formed through the cleavage of the sulfonylurea linkage researchgate.net.

Benzyl (B1604629) sulfonic acid : Proposed as an intermediate formed by ester bond cleavage, which can then be converted to ortho-formate benzyl sulfonamide and 2-amino-4,6-dimethoxypyrimidine by breakage of the sulfonylurea bridge globethesis.com.

Ortho-toluic acid : Further metabolized from ortho-formate benzyl sulfonamide through cleavage of the carbon-sulfur bond globethesis.com.

O-demethylation products : Studies on anaerobic degradation suggest that O-demethylation of the pyrimidine ring can be an initial step, yielding methyl α-(4-hydroxy-6-methoxypyrimidin-2-ylcarbamoyl sulfamoyl)-o-toluate researchgate.netcabidigitallibrary.org.

IN-R9419, IN-J0290, and IN-D1R84 : These are other degradation products identified at significant levels envipath.org. IN-J0290 is also known as 4,6-dimethyl-2-pyrimidinamine herts.ac.uk.

The hydrolysis of BSM at neutral or acidic conditions (pH < 8) primarily involves the breakdown of the sulfonylurea bridge, forming pyrimidinamine and benzylsulfonamide, with the latter easily cyclizing at pH ≥ 6 scite.ai. In alkaline solutions, the carbomethoxy substituent of the aromatic ring is preferentially hydrolyzed scite.ai.

Influence of Exogenous Carbon and Nitrogen Sources on Biodegradation Efficiency

The efficiency of this compound biodegradation by microorganisms can be significantly influenced by the presence of exogenous carbon and nitrogen sources.

Carbon Sources : The addition of carbon sources generally accelerates the degradation of this compound through co-metabolism frontiersin.orgresearchgate.netnih.govresearchgate.net. For example, sodium lactate (B86563) has been identified as a highly effective carbon source, leading to a 79.5% degradation ratio, compared to 34.6% with glucose and 29.7% with sucrose (B13894) in one study researchgate.netnih.govresearchgate.net. Proteus sp. CD3 showed significantly higher degradation rates (77.43% to 96.31%) when carbon sources were added, compared to 43.42% without frontiersin.org. Glucose, in particular, was found to maximize the degradation rate by strain CD3 frontiersin.org. This suggests that exogenous carbon sources can relieve the inhibitory effect of BSM on microbial growth by providing additional nutrition, thereby stimulating degradation frontiersin.orgresearchgate.net.

Nitrogen Sources : Supplementation with nitrogen sources also enhances the degradation of this compound researchgate.netnih.govresearchgate.net. While the presence of nitrogen generally improves degradation, no significant differences have been observed in the loss of this compound between organic and inorganic nitrogen sources researchgate.netnih.gov. However, some studies suggest that excessive amounts of ammonium (B1175870) chloride might delay biodegradation, although lower amounts can enhance it plos.org. The impact of BSM on soil microbial communities is closely related to its application rate, with higher rates temporarily reducing nitrogen mineralization researchgate.net.

The following table summarizes the influence of various exogenous carbon sources on this compound degradation:

Carbon SourceDegradation Ratio (%)Reference
Sodium Lactate79.5 researchgate.netnih.govresearchgate.net
Glucose34.6 (in one study) researchgate.netnih.govresearchgate.net
GlucoseUp to 96.31 (another study) frontiersin.org
Sucrose29.7 researchgate.netnih.govresearchgate.net
No added carbon43.42 frontiersin.org

Sorption and Mobility in Soil Systems

The interaction of this compound with soil particles significantly influences its mobility and persistence in the environment.

This compound exhibits varying adsorption characteristics depending on soil constituents. It adsorbs weakly to sandy loam soils but strongly to silt loam soils rayfull.com. Its mobility is classified as intermediate to immobile, largely dependent on the soil organic matter content and pH cabidigitallibrary.orgrayfull.com. Higher organic matter content generally leads to increased adsorption and reduced mobility cabidigitallibrary.orgrayfull.com. This compound is also reported to desorb slowly from soil rayfull.com.

While specific detailed studies on the direct influence of montmorillonite (B579905) and kaolinite (B1170537) on this compound adsorption were not extensively detailed in the provided search results, the general principle is that clay soils can anticipate more adsorption depending on soil organic matter and pH cabidigitallibrary.org. The adsorption of soil metabolites of this compound is generally not pH dependent researchgate.net. The influence of clay mineralogy and cationic composition on the sorption of sulfonylurea herbicides like this compound is a known factor in environmental fate studies, with different clay types (e.g., 2:1 clays (B1170129) like montmorillonite vs. 1:1 clays like kaolinite) and their associated exchangeable cations affecting surface interactions and herbicide retention.

This compound's persistence in soil is a crucial environmental parameter, often expressed as its half-life (DT50).

Aerobic Soil Metabolism : The half-life of this compound in aerobic soil metabolism studies typically ranges from 4 to 20 weeks rayfull.com. This classifies it as a moderately residual or persistent pesticide rayfull.com.

Anaerobic Soil Conditions : this compound degrades more slowly under anaerobic soil conditions compared to aerobic conditions, although the degradation route remains similar researchgate.net.

Paddy Field Dissipation : In paddy field dissipation studies, this compound has exhibited low persistence in paddy water, with a degradation half-life (DT50) of 3–4 days in natural water under sunshine radiation due to cleavage of the sulfonylurea linkage cabidigitallibrary.orgfao.org. However, reliable DT50 values for paddy soil itself have been difficult to obtain in some studies researchgate.net.

Influence of Rainfall : Enhanced dissipation of BSM residue from soil can occur with enhanced hydrolysis and microbial degradation, particularly with even distribution of rainfall cabidigitallibrary.org.

pH Influence : this compound is highly stable under slightly alkaline aqueous solutions (pH 8) and degrades slowly under acidic conditions cabidigitallibrary.orgrayfull.com. Its hydrolysis rate increases in acidic pH conditions researchgate.netscite.ai. The presence of bensulfuron (B1205469) residues in soil until harvest can be attributed to its weak acid nature (pKa of 5.2), making it relatively stable in high pH experimental field soils cabidigitallibrary.org.

The following table summarizes reported half-life values for this compound:

Environment/ConditionHalf-life (DT50)Reference
Aerobic soil4-20 weeks rayfull.com
Natural water (sunshine)3-4 days cabidigitallibrary.orgfao.org
Simulated sunlight~4 hours rayfull.com
Hydrolysis in dark (pH 9)>30 days rayfull.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound53578
Carbon Dioxide (CO2)280
2-amino-4,6-dimethoxypyrimidine10023
Methyl 2-(sulfamoylmethyl)benzoate-
Benzyl sulfonic acid70068
Ortho-toluic acid7806
Methyl α-(4-hydroxy-6-methoxypyrimidin-2-ylcarbamoyl sulfamoyl)-o-toluate-
Sulfonamide53578
Glucose5793
Sodium Lactate236620
Sucrose5988
Nicosulfuron86260
Halosulfuron-methyl92176
Pyrazosulfuron92177
Ethoxysulfuron92178
Montmorillonite16211330
Kaolinite16211331
Ammonium chloride25517
Valine6287
Leucine (B10760876)6106
Isoleucine796
Acetolactate synthase (ALS)-

Note: PubChem CIDs for complex intermediates or general classes like "sulfonamide" (when referring to a specific metabolite of BSM and not the general class) or specific enzyme names are not always directly available or are not single compounds. For "Sulfonamide" in the context of BSM degradation, it refers to the sulfonylurea part of the molecule after cleavage, rather than a generic sulfonamide. The CID for this compound is provided, which is a sulfonylurea compound. For "Methyl 2-(sulfamoylmethyl)benzoate" and "Methyl α-(4-hydroxy-6-methoxypyrimidin-2-ylcarbamoyl sulfamoyl)-o-toluate", specific CIDs were not readily found for these exact complex intermediates in the initial search.This compound, a prominent sulfonylurea herbicide, is widely employed for the effective control of annual and perennial broadleaf weeds and sedges in rice cultivation. herts.ac.ukfrontiersin.org Its environmental fate and dynamics are extensively studied to understand its persistence, mobility, and potential effects on non-target organisms and subsequent crops.

The environmental behavior of this compound (BSM) is intricately influenced by microbial activity, the presence of specific enzymatic systems, the formation of degradation metabolites, and the availability of exogenous carbon and nitrogen sources. Its interactions with various soil constituents and its persistence across diverse agricultural settings are also critical aspects of its environmental dynamics.

Identification of Enzymatic Systems Involved in Microbial Degradation (e.g., Hydrolases, Esterases)

Microbial degradation represents a significant pathway for the dissipation of this compound in the environment. globethesis.comresearchgate.net Numerous microorganisms, encompassing both bacteria and fungi, have been identified for their capacity to degrade BSM. researchgate.netresearchgate.netresearchgate.netnih.gov Specific bacterial strains, including Achromobacter sp. BSM-1, Proteus sp. CD3, Methylopila sp. DKT, Bacillus megaterium L1, Brevibacterium sp. BH, and Hansschlegelia zhihuaiae S113, have demonstrated effective this compound degradation. frontiersin.orgglobethesis.comresearchgate.netresearchgate.netnih.govnih.gov

The degradation of sulfonylurea herbicides, such as this compound, is primarily mediated by enzymes like hydrolases and esterases. frontiersin.orgdntb.gov.uanih.gov For instance, genomic analysis of Proteus sp. CD3, an endophytic bacterium known for BSM degradation, revealed the presence of putative hydrolase or esterase genes, underscoring their pivotal role in the degradation process. frontiersin.orgdntb.gov.uanih.gov Extracellular enzymes from strain CD3 have also been shown to be crucial for BSM degradation. frontiersin.org Furthermore, the sulE gene, which encodes a de-esterification esterase, has been implicated in the degradation of sulfonylurea herbicides. frontiersin.org

Characterization of Degradation Metabolites and Intermediates

This compound undergoes various degradation pathways, leading to the formation of several metabolites and intermediates. Both chemical hydrolysis and microbial processes are considered the primary mechanisms for BSM degradation in moist soils. cabidigitallibrary.org

Under aerobic metabolic conditions, carbon dioxide (CO2) is a major degradation product. cabidigitallibrary.orgrayfull.com However, in sterile environments, non-volatile compounds such as sulfonamide and pyrimidine amine (2-amino-4,6-dimethoxypyrimidine) are generated, indicating that microbial degradation is not always the sole pathway for BSM transformation. cabidigitallibrary.orgrayfull.com

Other identified degradation products and intermediates include:

2-amino-4,6-dimethoxypyrimidine (ADMP) : This is a common metabolite formed by the cleavage of the C-N bond within the sulfonylurea bridge. frontiersin.orgresearchgate.netscite.airesearchgate.net Notably, Methylopila sp. DKT can even utilize ADMP as its sole carbon and energy source. nih.govresearchgate.net

Methyl 2-(sulfamoylmethyl)benzoate : This metabolite results from the cleavage of the sulfonylurea linkage. researchgate.net

Benzyl sulfonic acid : This compound is proposed as an intermediate formed via ester bond cleavage, which can subsequently be converted to ortho-formate benzyl sulfonamide and 2-amino-4,6-dimethoxypyrimidine through the breakage of the sulfonylurea bridge. globethesis.com

Ortho-toluic acid : This is further metabolized from ortho-formate benzyl sulfonamide through the cleavage of the carbon-sulfur bond. globethesis.com

O-demethylation products : Studies on anaerobic degradation suggest that O-demethylation of the pyrimidine ring can be an initial step, leading to the production of methyl α-(4-hydroxy-6-methoxypyrimidin-2-ylcarbamoyl sulfamoyl)-o-toluate. researchgate.netcabidigitallibrary.org

IN-R9419, IN-J0290, and IN-D1R84 : These are additional degradation products found at significant levels. envipath.org IN-J0290 is also known as 4,6-dimethyl-2-pyrimidinamine. herts.ac.uk

The hydrolysis of BSM under neutral or acidic conditions (pH < 8) primarily involves the breakdown of the sulfonylurea bridge, yielding pyrimidinamine and benzylsulfonamide, with the latter readily cyclizing at pH ≥ 6. scite.ai In alkaline solutions, the carbomethoxy substituent of the aromatic ring undergoes preferential hydrolysis. scite.ai

Influence of Exogenous Carbon and Nitrogen Sources on Biodegradation Efficiency

The efficiency of this compound biodegradation by microorganisms can be significantly enhanced by the presence of exogenous carbon and nitrogen sources.

Carbon Sources : The addition of carbon sources generally accelerates the degradation of this compound through a co-metabolic process. frontiersin.orgresearchgate.netnih.govresearchgate.net For example, sodium lactate has been identified as a highly effective carbon source, achieving a 79.5% degradation ratio, in contrast to 34.6% with glucose and 29.7% with sucrose in one study. researchgate.netnih.govresearchgate.net Proteus sp. CD3 exhibited substantially higher degradation rates (ranging from 77.43% to 96.31%) when carbon sources were supplemented, compared to 43.42% without. frontiersin.org Glucose, in particular, was found to maximize the degradation rate by strain CD3. frontiersin.org This suggests that exogenous carbon sources can alleviate the inhibitory effect of BSM on microbial growth by providing additional nutrition, thereby stimulating degradation. frontiersin.orgresearchgate.net

The following table summarizes the influence of various exogenous carbon sources on this compound degradation:

Carbon SourceDegradation Ratio (%)Reference
Sodium Lactate79.5 researchgate.netnih.govresearchgate.net
Glucose34.6 (in one study) researchgate.netnih.govresearchgate.net
GlucoseUp to 96.31 (another study) frontiersin.org
Sucrose29.7 researchgate.netnih.govresearchgate.net
No added carbon43.42 frontiersin.org

Nitrogen Sources : Supplementation with nitrogen sources also enhances the degradation of this compound. researchgate.netnih.govresearchgate.net While nitrogen generally improves degradation, no significant differences have been observed in the loss of this compound between organic and inorganic nitrogen sources. researchgate.netnih.gov However, some studies indicate that excessive amounts of ammonium chloride might impede biodegradation, although lower concentrations can promote it. plos.org The impact of BSM on soil microbial communities is closely tied to its application rate, with higher rates temporarily reducing nitrogen mineralization. researchgate.net

Sorption and Mobility in Soil Systems

The interaction of this compound with soil particles significantly influences its mobility and persistence within the environment.

This compound exhibits variable adsorption characteristics depending on the specific soil constituents present. It demonstrates weak adsorption to sandy loam soils but strong adsorption to silt loam soils. rayfull.com Its mobility is categorized as intermediate to immobile, largely contingent upon the soil's organic matter content and pH. cabidigitallibrary.orgrayfull.com Generally, a higher organic matter content leads to increased adsorption and consequently reduced mobility. cabidigitallibrary.orgrayfull.com this compound is also reported to desorb slowly from soil. rayfull.com

While specific detailed studies on the direct influence of montmorillonite and kaolinite on this compound adsorption were not extensively detailed in the provided search results, it is understood that clay soils can exhibit increased adsorption of BSM, depending on the soil organic matter content and pH. cabidigitallibrary.org The adsorption of this compound's soil metabolites is generally not dependent on pH. researchgate.net The influence of clay mineralogy and cationic composition on the sorption of sulfonylurea herbicides like this compound is a recognized factor in environmental fate assessments, with different clay types (e.g., 2:1 clays such as montmorillonite versus 1:1 clays such as kaolinite) and their associated exchangeable cations impacting surface interactions and herbicide retention.

This compound's persistence in soil is a crucial environmental parameter, frequently expressed as its half-life (DT50).

Aerobic Soil Metabolism : In aerobic soil metabolism studies, the half-life of this compound typically ranges from 4 to 20 weeks. rayfull.com This places it in the category of a moderately residual or persistent pesticide. rayfull.com

Anaerobic Soil Conditions : this compound degrades more slowly under anaerobic soil conditions compared to aerobic conditions, although the degradation pathway remains similar. researchgate.net

Paddy Field Dissipation : In paddy field dissipation studies, this compound has shown low persistence in paddy water, with a degradation half-life (DT50) of 3–4 days in natural water under sunshine radiation due to the cleavage of the sulfonylurea linkage. cabidigitallibrary.orgfao.org However, obtaining reliable DT50 values for paddy soil itself has proven challenging in some investigations. researchgate.net

Influence of Rainfall : Enhanced dissipation of BSM residue from soil can occur with increased hydrolysis and microbial degradation, particularly when rainfall is evenly distributed. cabidigitallibrary.org

pH Influence : this compound exhibits high stability under slightly alkaline aqueous solutions (pH 8) and degrades slowly under acidic conditions. cabidigitallibrary.orgrayfull.com Its hydrolysis rate increases in acidic pH conditions. researchgate.netscite.ai The presence of bensulfuron residues in soil until harvest can be attributed to its weak acid nature (pKa of 5.2), which contributes to its relative stability in high pH experimental field soils. cabidigitallibrary.org

The following table summarizes reported half-life values for this compound:

Environment/ConditionHalf-life (DT50)Reference
Aerobic soil4-20 weeks rayfull.com
Natural water (sunshine)3-4 days cabidigitallibrary.orgfao.org
Simulated sunlight~4 hours rayfull.com
Hydrolysis in dark (pH 9)>30 days rayfull.com

Persistence and Dissipation Rates in Diverse Agricultural Soils (Half-life Studies)

Environmental Factors Governing Soil Persistence

The persistence of this compound in soil is influenced by a complex interplay of environmental factors, including soil type, moisture content, temperature, and microbial activity.

Soil Type and pH: this compound's degradation in soil is significantly affected by soil pH and organic matter content. Persistence is notably greater in acidic soils, such as those with a pH of 5.5, where abiotic degradation pathways are favored wikipedia.orgherts.ac.uk. Conversely, lower persistence is observed in alkaline soils, which typically contain a more abundant and active microflora, contributing to higher rates of biodegradation wikipedia.orgherts.ac.uk. The adsorption of this compound to soil particles also varies with soil type and is correlated with its organic matter content wikipedia.org. Studies indicate that greater sorption of BSM is associated with lower soil pH values and higher concentrations of humic acids wikipedia.org. This compound is generally stable under neutral and slightly alkaline aqueous conditions (pH 8) but degrades more slowly under acidic conditions herts.ac.uknih.gov. Photodegradation on soil surfaces has been reported, involving cleavage of the sulfonylurea bridge, scission of the SO2NH bond, and contraction of the sulfonylurea bridge herts.ac.uk.

Moisture Content: Soil moisture plays a critical role in the dissipation of this compound. Enhanced dissipation in soil has been linked to increased hydrolysis and microbial degradation, particularly under conditions of even rainfall distribution herts.ac.uk. Soil moisture content has also been identified as a more accurate predictor of nitrogen mineralization rates compared to soil temperature wikipedia.org.

Temperature: Temperature directly influences the rate of microbial degradation of this compound nih.gov. Optimal pesticide degradation by microorganisms typically occurs within a mesophilic temperature range of approximately 25-40°C herts.ac.uk.

The half-life (DT50) of this compound in soil can vary widely depending on these environmental factors, as summarized in the table below:

Environmental Condition/LocationHalf-Life (DT50)Reference
General moist field soils3-4 weeks herts.ac.uk
Various soils1-3 weeks herts.ac.uk
Beijing, Shandong, Anhui (soil)4.62-8.66 days uni.lu
Laboratory simulation7.94 days massbank.jp
Yellow-brown soil62 days fishersci.ca
Yellow fluvo-aquic soil129 days fishersci.ca
Aerobic conditionsGenerally greater dissipation than anaerobic conditions wikipedia.org

Leaching Potential and Transport to Groundwater

This compound is characterized as immobile to moderately mobile in soil, with its mobility dependent on soil organic matter content and pH herts.ac.uk. This moderate mobility suggests a potential for leaching to groundwater thegoodscentscompany.comthegoodscentscompany.comnih.gov.

The mobility of this compound varies with different soil types, and its adsorption is correlated with the organic matter content of the soil wikipedia.org. In rice cultivation, where this compound is commonly applied, the design of rice paddies to retain water can limit its leaching potential wikipedia.org. The Groundwater Ubiquity Score (GUS) leaching potential index for this compound is reported as 1.29, indicating low leachability nih.gov. However, another reference for "bensulfuron" (the free acid, of which this compound is the methyl variant) provides a GUS index of 2.38, indicating a transition state herts.ac.ukthegoodscentscompany.comthegoodscentscompany.com.

Studies have shown that leaching losses of applied this compound were higher (by 51%) in aerobic rice production systems utilizing sprinkler irrigation and tillage (ST) compared to no-tillage systems (SNT, SNTLT) wikipedia.orgherts.ac.uk. This suggests that specific agricultural management practices can significantly influence the transport of this compound through the soil profile.

Ecological Impact on Soil Microbiome and Ecosystem Functions

The presence of this compound in soil can exert various ecological impacts on the soil microbiome and its associated ecosystem functions, particularly affecting microbial community structure, enzyme activities, and the rhizosphere environment.

Effects on Soil Bacterial Community Structure and Diversity

This compound can influence the structure and diversity of soil bacterial communities. High concentrations of the herbicide have been observed to lead to a dramatic decrease in bacterial colony-forming units (CFUs) fishersci.nopic.int. In contrast, low levels of this compound typically result in only slight and transient effects on culturable microorganisms fishersci.nopic.int.

Research indicates that this compound treatment can decrease the abundance of beneficial microorganisms in the rhizosphere soil, including Gammaproteobacteria, Bacteroidia, and Blastocatella herts.ac.uk. Conversely, the introduction of BSM-degrading bacteria, such as Bacillus megaterium L1, has been found to enrich the diversity of the soil microbial community structure in paddy soils herts.ac.uk.

Impact on Soil Enzyme Activities (e.g., Urease, Sucrase)

This compound has been shown to disrupt the activity of key soil enzymes. Specifically, at concentrations twice the recommended levels, this compound can decrease the levels of enzymes like urease and sucrase in the rhizosphere soil fishersci.casigmaaldrich.com. This inhibition of soil enzyme activity is often positively correlated with a reduction in the abundance of beneficial microorganisms herts.ac.uk. However, it is noteworthy that some studies on sulfonylurea herbicides, as a class, have indicated no significant change in the enzymatic activity of urease sarchemlabs.com. In contrast, the presence of beneficial rhizosphere bacteria has been associated with an enhancement of soil urease and fluorescein (B123965) diacetate enzyme activity nih.gov.

Aquatic Environmental Distribution and Dissipation

This compound exhibits relatively rapid dissipation in aquatic systems, typically within one to seven days wikipedia.org. It degrades quickly in natural water environments when exposed to sunlight, primarily through the cleavage of its sulfonylurea linkage, resulting in a degradation half-life (DT50) of 3–4 days herts.ac.uk.

While this compound is stable to direct photolysis in sterile buffer solutions, its degradation in natural water under sunshine is rapid herts.ac.ukherts.ac.uk. However, a thorough review of available data and updated aqueous photolysis studies indicate negligible photolysis at pH 7 and 9, with degradation at pH 5 being attributed to hydrolysis wikipedia.org. Consequently, this compound is expected to persist in alkaline and neutral aquatic systems wikipedia.org. Chemical hydrolysis is a major degradation pathway, with the hydrolysis rate increasing under acidic pH conditions and reaching a minimum around pH 8 nih.gov.

This compound is sparingly soluble in water nih.gov. Studies in shallow ponds have reported half-lives of 5.9 to 9.1 days, which are comparable to half-lives observed in rice paddies (average 4.6 days, ranging from 1.8 to 11.0 days) herts.ac.uk. The absorption of this compound by aquatic plants, such as Hydrilla, can influence its persistence and distribution in water bodies; higher biomass of these plants correlates with shorter half-lives of the compound herts.ac.uk. Additionally, binding to soil organic matter (OM) affects the disappearance of this compound from water, with increased OM content (e.g., from 0.1% to 10.0%) leading to more rapid disappearance herts.ac.uk. Accumulation of this compound in sediments has not been observed herts.ac.uk.

Herbicide Resistance Evolution and Management

Mechanisms of Resistance to Bensulfuron-methyl in Weed Populations

Resistance to this compound in weed populations can broadly be categorized into two main types: target-site resistance (TSR) and non-target site resistance (NTSR) mdpi.com. Both mechanisms reduce the herbicide's ability to inhibit the ALS enzyme or reach its target site effectively ebi.ac.ukcabidigitallibrary.org.

Target-Site Resistance (TSR) Mechanisms

Target-site resistance involves alterations to the herbicide's molecular target, the ALS enzyme, thereby reducing or eliminating the herbicide's binding affinity and inhibitory effect ebi.ac.uknih.gov.

Amino acid substitutions within the ALS enzyme are the most common and well-documented mechanisms of target-site resistance to this compound nih.gov. These point mutations alter the enzyme's structure, preventing the herbicide from binding effectively while often retaining the enzyme's catalytic activity nih.gov. Several specific amino acid substitutions at key positions in the ALS gene have been identified across various weed species, conferring varying degrees of resistance to this compound.

Commonly reported amino acid substitutions at position Pro-197 include Pro197Ser, Pro197Leu, Pro197Ala, Pro197Gln, and Pro197His cambridge.orgserbiosoc.org.rsresearchgate.netmdpi.comresearchgate.netcambridge.orgnih.govacs.orgnih.govnih.govmendeley.comweedturf.orgnih.govresearchgate.netresearchgate.netnih.govnih.gov. For instance, a Pro-197-Ser mutation has been identified as a primary cause of this compound resistance in Ludwigia prostrata, conferring a 21.2-fold resistance compared to susceptible biotypes cambridge.org. This mutation has also been reported in Sagittaria trifolia, Ammannia auriculata, Ammannia multiflora, Monochoria korsakowii, and Descurainia sophia cambridge.orgserbiosoc.org.rsmdpi.comcambridge.orgnih.govnih.govmendeley.comnih.govnih.govbioone.org.

Other significant substitutions include:

Pro197Leu : Found in Sagittaria trifolia (resistance indices 49.94 to 120.35), Ludwigia prostrata, Ammannia auriculata, Monochoria korsakowii, and Descurainia sophia serbiosoc.org.rsresearchgate.netmdpi.comnih.govnih.govweedturf.orgresearchgate.net.

Pro197Ala : Detected in Ludwigia prostrata, Ammannia multiflora, Ammannia auriculata, Monochoria korsakowii, and Sagittaria trifolia, contributing to high-level resistance researchgate.netmdpi.comcambridge.orgnih.govnih.govnih.govresearchgate.net.

Pro197Gln : Identified in Ludwigia prostrata populations with resistance factors ranging from 6.7 to 188.3 researchgate.net.

Pro197His : Reported in Scirpus mucronatus (resistance ratios of 1627 to 1719-fold), Sagittaria trifolia, Ammannia auriculata, Ammannia multiflora, and Monochoria korsakowii serbiosoc.org.rsmdpi.comcambridge.orgnih.govacs.orgmendeley.comresearchgate.netresearchgate.netnih.gov.

Asp376Glu : This mutation has been found in Limnocharis flava, leading to very high levels of resistance to this compound (over 83,333-fold at the enzyme level) arpgweb.comcambridge.orgresearchgate.netbioone.orgnih.govscienceasia.org. It has also been identified in Ludwigia prostrata and Cyperus difformis researchgate.netbioone.orgscienceasia.org.

The following table summarizes some key amino acid substitutions and their associated weed species and resistance levels to this compound:

Amino Acid SubstitutionWeed SpeciesResistance Factor (Fold Resistance)Reference
Pro197SerLudwigia prostrata21.2 cambridge.org
Pro197SerSagittaria trifolia31.06 to 120.35 (RI) serbiosoc.org.rsmendeley.com
Pro197SerAmmannia auriculata16.4 to 183.1 mdpi.comresearchgate.net
Pro197SerAmmannia multiflora9.1 to 90.9 cambridge.org
Pro197SerMonochoria korsakowiiHigh (RI > 10) nih.gov
Pro197SerSchoenoplectiella juncoidesHigh nih.gov
Pro197LeuSagittaria trifolia49.94 to 76.99 (GR50 R/S) nih.gov
Pro197LeuLudwigia prostrata6.7 to 188.3 (RF) researchgate.net
Pro197LeuAmmannia auriculata16.4 to 183.1 mdpi.comresearchgate.net
Pro197LeuMonochoria korsakowiiHigh (RI > 10) nih.gov
Pro197AlaSagittaria trifoliaHigh-level nih.govresearchgate.net
Pro197AlaLudwigia prostrata6.7 to 188.3 (RF) researchgate.net
Pro197AlaAmmannia auriculata16.4 to 183.1 mdpi.comresearchgate.net
Pro197AlaAmmannia multiflora9.1 to 90.9 cambridge.org
Pro197AlaMonochoria korsakowiiHigh (RI > 10) nih.gov
Pro197GlnLudwigia prostrata6.7 to 188.3 (RF) researchgate.net
Pro197HisScirpus mucronatus1627 to 1719 (ED50 R/S) acs.orgnih.gov
Pro197HisSagittaria trifolia31.06 to 120.35 (RI) serbiosoc.org.rsmendeley.com
Pro197HisAmmannia auriculata16.4 to 183.1 mdpi.comresearchgate.net
Pro197HisAmmannia multiflora9.1 to 90.9 cambridge.org
Pro197HisMonochoria korsakowiiHigh (RI > 10) nih.gov
Asp376GluLimnocharis flava> 83,333 (enzyme level) nih.gov
Asp376GluLudwigia prostrata6.7 to 188.3 (RF) researchgate.net

Some weed species possess multiple copies of the ALS gene, which can play a significant role in resistance development. For instance, Ammannia auriculata has three ALS gene copies (AaALS1, AaALS2, and AaALS3), with resistance-conferring Pro197 mutations typically found in AaALS1 and AaALS2, but not in AaALS3 nih.govmdpi.comresearchgate.netresearchgate.net. Similarly, Ammannia multiflora also has three ALS genes (AmALS1, AmALS2, and AmALS3), where mutations at Pro-197 have been observed in AmALS1 or AmALS2, but not AmALS3 cambridge.orgresearchgate.netbioone.org.

The presence of multiple ALS gene copies can also lead to the co-occurrence of independent mutations. In Ammannia multiflora, two independent mutations (e.g., Pro-197-Ala in AmALS1 and Pro-197-Ser in AmALS2) have been found to coexist in resistant populations cambridge.orgbioone.org. In Monochoria korsakowii, which has AHAS1 and AHAS2 genes, novel double Pro197Ser mutations co-occurring in both AHAS1 and AHAS2 have been identified in highly resistant lines, conferring higher herbicide resistance than single mutations nih.gov. Shepherd's-purse, a tetraploid species, has two ALS gene copies, and a double mutation (Pro197-Ser plus Trp574-Leu) in both copies has been shown to confer high levels of resistance to this compound nih.gov. The existence of multiple gene copies and the potential for multiple mutations further complicate resistance management.

Amino Acid Substitutions in the ALS Enzyme (e.g., Pro197Ser, Pro197Leu, Pro197Ala, Pro197Gln, Asp376Glu, Pro197His)

Other Putative Resistance Mechanisms

Beyond target-site mutations and enhanced metabolism, other mechanisms may contribute to this compound resistance. One such mechanism is the overexpression of the ALS gene nih.govmdpi.com. While not as frequently reported as point mutations or metabolic detoxification, increased expression levels of the ALS gene can lead to a higher quantity of the target enzyme, potentially overwhelming the herbicide's inhibitory capacity. This mechanism has been suggested in weed species such as Cyperus compressus and Bromus sterilis nih.gov. In Monochoria korsakowii, resistant mutants showed a significantly up-regulated AHAS expression level, contributing to their resistance nih.gov.

Prevalence and Geographic Distribution of this compound Resistant Weed Biotypes

The prevalence of this compound resistance is a significant concern, particularly in rice-growing regions where ALS-inhibiting herbicides have been extensively applied. This phenomenon is strongly associated with the intensive and persistent use of herbicides sharing the same mechanism of action. cambridge.org Resistant weed biotypes have been identified across various geographic locations, with notable occurrences in China, where several problematic paddy weeds have evolved resistance to ALS inhibitors, especially this compound. cambridge.org Similarly, in California, resistance to this compound in Cyperus difformis was first detected as early as 1993, and since then, populations of most major rice weeds in the state have shown resistance to at least one AHAS inhibitor. nih.govucanr.edu

Case Studies of Resistance Development in Key Weed Species

The development of resistance to this compound has been documented in several key weed species, impacting agricultural productivity.

Ludwigia prostrata (False Loosestrife): This troublesome weed, common in rice-growing areas of China, has frequently shown decreased or lost control efficacy with this compound. researchgate.net Surveys in Jiangsu Province, China, revealed that 45.8% of L. prostrata populations had evolved varying degrees of resistance, with resistance factors (RF) ranging from 6.7 to 188.3. researchgate.net Molecular studies have identified various amino acid substitutions in the LpALS2 gene, including Pro-197-Ser, Pro-197-Leu, Pro-197-Ala, Pro-197-Gln, and Asp-376-Glu, as primary contributors to this compound resistance. researchgate.net In South Korea, L. prostrata first evolved resistance to Group 2 herbicides, including this compound, in 2011. weedscience.org

Cyperus difformis (Smallflower Umbrella Sedge): C. difformis is an invasive and increasingly problematic weed in rice fields, particularly in China. mdpi.comcabidigitallibrary.org Populations of C. difformis have evolved high levels of this compound resistance, with resistance indices (RI) reaching 12.87 in some cases. mdpi.comcabidigitallibrary.org Target-site mutations in the ALS gene are a primary mechanism, with a common substitution being Pro-197-His. mdpi.com Other mutations like Trp-574-Leu and Pro-197-Ser have also been identified, leading to varying levels of resistance. cambridge.org Non-target site resistance (NTSR) mechanisms have also been observed in some resistant C. difformis populations. nih.govcambridge.org In Spain, C. difformis populations resistant to this compound appeared in paddy fields in Badajoz, with resistance factors greater than 30. nih.gov

Ammannia auriculata (Eared Redstem): A. auriculata is a widely distributed and troublesome broadleaf weed in paddy fields of southern China. nih.govmdpi.com Studies in Yangzhou City, China, found that nine out of ten A. auriculata biotypes exhibited high resistance to this compound, with resistance factors ranging from 16.4- to 183.1-fold compared to susceptible biotypes. nih.govnih.govresearchgate.net Resistance in A. auriculata is frequently linked to amino acid substitutions at site 197 in the AaALS1 or AaALS2 genes, including Pro-197-Leu, Pro-197-Ala, Pro-197-Ser, and Pro-197-His. nih.govresearchgate.net However, some resistant biotypes showed no amino acid mutations in their ALS genes, suggesting the involvement of other resistance mechanisms. nih.govnih.gov

Table 1: Case Studies of this compound Resistance in Key Weed Species

Weed SpeciesGeographic LocationResistance Factor (RF) / Resistance Index (RI) RangeKey Resistance Mechanism(s)Source
Ludwigia prostrataChina (Jiangsu)6.7 to 188.3 (RF)Amino acid substitutions in LpALS2 (Pro197-Ser, Pro197-Leu, Pro197-Ala, Pro197-Gln, D376E) researchgate.net
Ludwigia prostrataSouth KoreaNot specified, but confirmed resistant in 2011ALS inhibition (Group 2) weedscience.org
Cyperus difformisChina (Anhui)12.87 (RI)Pro-197-His mutation in ALS gene mdpi.comcabidigitallibrary.org
Cyperus difformisChina (Hunan, Guangxi)169 to >1,309-fold (RF)Trp-574-Leu, Pro-197-Ser, Asp-376-Glu mutations; Non-target site resistance (NTSR) cambridge.org
Cyperus difformisCalifornia, USANot specifiedTarget-site and metabolic resistance (cytochrome P450 inhibition) nih.gov
Cyperus difformisSpain (Badajoz)>30 (RF)Reduced sensitivity of ALS enzyme (target-site resistance) nih.gov
Ammannia auriculataChina (Yangzhou)16.4 to 183.1-fold (RF)Amino acid substitutions at Pro197 in AaALS1 or AaALS2 (Pro197-Leu, -Ala, -Ser, -His); potential non-target site mechanisms nih.govnih.govresearchgate.net

Cross-Resistance Patterns to Structurally Related and Unrelated ALS-Inhibiting Herbicides

Weed biotypes that develop resistance to this compound often exhibit cross-resistance to other ALS-inhibiting herbicides. This is a critical issue because it limits the availability of alternative chemical control options.

Structurally Related ALS-Inhibiting Herbicides (Sulfonylureas): Resistance to this compound, a sulfonylurea, frequently confers cross-resistance to other sulfonylurea herbicides. For example, resistant Ludwigia prostrata populations have shown cross-resistance to pyrazosulfuron-ethyl (B166691). researchgate.netbioone.orgmdpi.com Similarly, Scirpus mucronatus biotypes resistant to this compound also exhibited strong cross-resistance to other sulfonylureas like cyclosulfamuron (B145574), ethoxysulfuron, imazosulfuron, and pyrazosulfuron-ethyl. acs.org

Unrelated ALS-Inhibiting Herbicides (e.g., Imidazolinones, Triazolopyrimidines): Cross-resistance can also extend to ALS inhibitors from different chemical classes. Resistant Ludwigia prostrata populations have shown cross-resistance to penoxsulam (B166495) (a triazolopyrimidine) and bispyribac-sodium (B1667525) (a pyrimidinyloxybenzoate), though they may remain sensitive to others like imazamox. researchgate.netbioone.org Cyperus difformis populations resistant to this compound have also demonstrated cross-resistance to pyrazosulfuron-ethyl, penoxsulam, and bispyribac-sodium. cabidigitallibrary.orgcambridge.org In some cases, C. difformis biotypes have shown cross-resistance to all five chemical groups of ALS-inhibiting herbicides, including imidazolinones (e.g., imazethapyr) and triazolopyrimidines. acs.orgnih.gov However, some C. difformis populations resistant to this compound were found to be susceptible to imazamox. nih.gov

The extent of cross-resistance often depends on the specific amino acid mutation in the ALS enzyme. For instance, the Pro-197-Ser mutation in L. prostrata conferred cross-resistance to pyrazosulfuron-ethyl but not to penoxsulam, bispyribac-sodium, or imazethapyr. bioone.org Conversely, the Pro-197-His mutation in Scirpus mucronatus led to cross-resistance to a broader range of ALS inhibitors, with varying levels of resistance across different chemical groups. acs.org

Ecological and Evolutionary Implications of Herbicide Resistance

The evolution of herbicide resistance has profound ecological and evolutionary implications for weed populations and agricultural ecosystems.

Fitness Costs Associated with Resistance Traits

Evolutionary theory predicts that herbicide resistance mutations may incur a "fitness cost" in the absence of herbicide selection pressure. nih.govfrontiersin.orgmdpi.comfrontiersin.org A fitness cost refers to a reduced ability of the resistant weed to survive and/or reproduce in a herbicide-free environment compared to its susceptible counterparts. nih.govfrontiersin.org These costs can arise from pleiotropic effects of resistance genes, potentially involving an extra energetic expense or alterations in metabolic pathways that negatively impact plant development and resource allocation. bioone.org

However, the expression of fitness costs is not universal and can vary significantly depending on the specific mutation, genetic background of the weed, dominance of the fitness cost, and environmental conditions. nih.govfrontiersin.orgbioone.org For example, a study on Ammannia auriculata found that this compound-resistant plants were smaller than susceptible plants in the absence of the herbicide, suggesting a fitness cost. mdpi.com While some studies have reported a lack of, or variation in, fitness costs, others have demonstrated a clear disadvantage for resistant biotypes in non-selective environments. frontiersin.orgmdpi.com The presence and magnitude of fitness costs play a fundamental role in predicting the spread of herbicide-resistance alleles and determining their population equilibrium frequencies. frontiersin.orgbioone.org

Consequences for Weed Community Structure and Population Dynamics

The development and spread of this compound resistance can significantly alter weed community structure and population dynamics.

Shift in Dominant Weed Species: The continued use of this compound against resistant biotypes can lead to a shift in the dominant weed species. Susceptible weeds are effectively controlled, while resistant biotypes proliferate, becoming the predominant weeds in the field. This can lead to monocultures of resistant weeds, making control increasingly difficult.

Increased Weed Density and Infestation: As resistant populations flourish, their densities can increase dramatically, leading to higher levels of infestation. This directly impacts crop yield and quality. For instance, even low densities of this compound-resistant Ammannia auriculata (5 plants m⁻²) have been shown to reduce rice yield by 22%, with higher densities (50 plants m⁻²) leading to a 70% reduction. mdpi.com

Reduced Herbicide Efficacy and Economic Impact: The widespread occurrence of this compound-resistant weeds diminishes the herbicide's control efficacy, shortening its useful life and increasing the economic burden on farmers who must seek alternative, often more expensive, control methods. bioone.org

Gene Flow: Although Cyperus difformis is a highly self-fertilizing species, seed dispersal is considered the primary mechanism for the transfer of herbicide resistance genes among populations in different rice fields. ucanr.edu This highlights the importance of preventing seed production and dispersal of resistant biotypes.

Advanced Strategies for Resistance Management

Effective management of this compound resistance requires a multifaceted and integrated approach to delay the evolution and spread of resistant weed biotypes.

Herbicide Rotation and Mixtures: Rotating herbicides with different modes of action (MoA) is crucial to reduce selection pressure on a single MoA. Using herbicide mixtures that combine active ingredients with different MoAs can also help manage resistance. For example, using herbicides like MCPA, florpyrauxifen-benzyl, or bentazon, to which resistant biotypes often remain susceptible, can be effective alternatives. cambridge.orgcabidigitallibrary.org

Integrated Weed Management (IWM): IWM combines various control methods, including cultural, mechanical, and biological approaches, in addition to chemical control. This includes:

Crop Rotation: Rotating rice with non-host crops or crops that allow for the use of different herbicide MoAs can disrupt the life cycle of resistant weeds.

Tillage Practices: Appropriate tillage can bury weed seeds or bring them to the surface, affecting germination and emergence patterns.

Water Management: In paddy rice, manipulating water levels can be a non-chemical control method.

Hand Weeding: While labor-intensive, targeted hand weeding can remove resistant individuals and prevent seed set.

Competitive Crop Varieties: Planting competitive crop varieties that can outcompete weeds for resources can reduce weed pressure.

Monitoring and Early Detection: Regular monitoring of fields for signs of herbicide failure and early detection of resistant biotypes are essential for timely intervention. Molecular diagnostic tools, such as cleaved amplified polymorphic sequence (CAPS) markers, can rapidly detect specific resistance-conferring mutations, enabling quick management decisions. nih.govresearchgate.net

Preventing Seed Dispersal: Since seed dispersal is a major mechanism for resistance spread, preventing resistant weeds from producing seeds is critical. This involves controlling resistant patches before seed set and cleaning farm equipment to avoid spreading seeds to new areas.

Education and Awareness: Educating farmers and agricultural professionals about the principles of herbicide resistance and the importance of diversified weed management practices is fundamental for long-term sustainability.

Herbicide Rotation and Tank-Mixture Strategies

To combat the development of herbicide resistance, particularly to Group 2 (ALS-inhibiting) herbicides like this compound, implementing herbicide rotation and tank-mixture strategies is critical epa.gov. Herbicide rotation involves alternating the use of this compound with herbicides from different mode-of-action groups that target the same weed species across growing seasons or within a single season epa.govcroplife.org.au. For instance, 2,4-D, a synthetic auxin, can be rotated with ALS inhibitors to manage resistance scione.com.

Tank-mixing this compound with herbicides from different groups is another effective approach. This strategy combines two or more compatible herbicides with distinct modes of action, ensuring that target weeds are exposed to multiple biochemical pathways simultaneously, thereby reducing the selection pressure for resistance to a single herbicide epa.govcroplife.org.au. Research has demonstrated the effectiveness of such combinations:

This compound + Pretilachlor (B132322): This combination, particularly as a pre-emergence application, has shown high weed control efficiency in direct-seeded and transplanted rice, effectively suppressing a broad spectrum of weeds including grasses, broadleaf weeds, and sedges botanyjournals.comresearchtrend.netresearchgate.netphytojournal.comisws.org.inresearchgate.netresearchgate.net. For example, a pre-emergence application of this compound 0.6% + Pretilachlor 6% G at 660 g a.i./ha significantly reduced weed biomass and improved grain yield in transplanted rice, with weed control efficiency ranging from 74% at 30 days after transplanting (DAT) to 42.9% at 90 DAT phytojournal.com. Studies have reported weed control efficiencies of 93.24% to 93.09% for this tank mixture in direct-seeded rice isws.org.in. The dual mode of action, with Pretilachlor disrupting cell division and this compound inhibiting ALS, contributes to reduced resistance risk irfarm.com.

This compound + Halosulfuron-methyl: This tank mix is also advised, often with the addition of a nonionic surfactant or crop oil concentrate for enhanced performance epa.gov.

This compound + Pyriftalid: This combination has demonstrated synergistic effects, expanding the herbicide spectrum and reducing the risk of resistance that might arise from the long-term, single use of either compound google.com.

This compound + Bispyribac-sodium: A proprietary mixture of these two herbicides has shown high weed control efficacy (83%) in puddle transplanted rice scione.com.

The use of such tank mixtures not only broadens the spectrum of weeds controlled but also helps delay the evolution of herbicide resistance by imposing multiple selection pressures on weed populations irfarm.comgoogle.comawsjournal.org.

Integrated Weed Management (IWM) Approaches and Their Efficacy

Integrated Weed Management (IWM) is a holistic approach that combines various weed control methods, including chemical and non-chemical tactics, to achieve sustainable and effective weed suppression while minimizing the development of herbicide resistance croplife.org.au. IWM programs are considered crucial for the long-term viability of herbicide-based weed control, especially for herbicides like this compound science.gov.

The synergistic effects of combining chemical and non-chemical control methods within an IWM framework can significantly enhance weed control efficacy and reduce reliance on a single herbicide. Examples of such synergistic interactions include:

Herbicide Application with Hand Weeding/Intercultivation: Studies have shown that pre-emergence application of this compound with Pretilachlor followed by one hand weeding or intercultivation significantly improves weed control and crop performance. For instance, in transplanted ragi, a pre-emergence application of this compound 0.6% + Pretilachlor 6% G at 660 g a.i./ha followed by one hand weeding at 30 DAT was highly effective in suppressing weeds and enhancing growth attributes and dry matter production botanyjournals.com. Similarly, in aerobic rice, the application of this compound + Pretilachlor (6.6 GR) at 0.06 + 0.60 kg a.i./ha combined with one intercultivation at 40 DAS resulted in significantly lower weed populations and dry weights, and higher grain yields researchgate.net.

Allelopathic Rice Varieties with Low-Dose Herbicides: Cultural management options, such as cultivating allelopathic rice varieties, can enhance weed suppression. When integrated with a low-dose application of this compound (e.g., 25 g AI ha-1, which is a third of the recommended dose), the emergence and growth of most paddy field weeds can be completely controlled without reducing grain yield in allelopathic varieties science.gov.

Other Non-Chemical Methods: Beyond cultivation practices, other non-chemical strategies, such as the use of weeding robots, raising ducks or fish in rice fields, and the cultivation of genetically modified herbicide-tolerant crops, are also considered valuable components of IWM to manage resistant weed populations like Cyperus difformis mdpi.com.

These integrated approaches contribute to a more robust and sustainable weed management system, reducing the selection pressure for herbicide resistance and prolonging the effectiveness of chemical control options.

Development and Application of Molecular Diagnostics for Early Resistance Detection (e.g., Cleaved Amplified Polymorphic Sequence (CAPS) Markers)

Early and accurate detection of herbicide resistance is crucial for timely implementation of appropriate management strategies. Molecular diagnostic techniques offer rapid, cost-effective, and reliable alternatives to traditional whole-plant response bioassays nih.gov.

This compound primarily targets the Acetolactate Synthase (ALS) enzyme. Resistance to ALS-inhibiting herbicides often arises from target-site mutations, which are specific amino acid substitutions in the ALS gene that alter the enzyme's binding affinity for the herbicide mdpi.comnih.gov. In several weed species, including Ammannia auriculata and Ludwigia prostrata, resistance to this compound has been linked to specific amino acid substitutions at codon 197 (e.g., Pro197-Leu, -Ala, -Ser, -His, -Gln) and sometimes at D376E within the ALS gene nih.govnih.govresearchgate.netresearchgate.netresearchgate.net.

Table 1: Examples of ALS Gene Mutations Conferring this compound Resistance

Weed SpeciesAmino Acid Substitution (Codon)Resistance Factor (Fold)Reference
Ammannia auriculataPro197-Leu, -Ala, -Ser, -His16.4 to 183.1 nih.govnih.govresearchgate.net
Ludwigia prostrataPro197-Ser, -Leu, -Ala, -Gln, D376E6.7 to 188.3 researchgate.netresearchgate.net
Cyperus difformisPro197-His12.87 mdpi.com

Molecular diagnostic tools, such as Cleaved Amplified Polymorphic Sequence (CAPS) markers, have been developed and applied for the rapid detection of these specific resistance-conferring mutations nih.govnih.govresearchgate.netresearchgate.net. CAPS markers work by identifying single nucleotide polymorphisms (SNPs) that create or abolish a restriction enzyme recognition site. This allows for the differentiation of resistant and susceptible genotypes through simple PCR amplification followed by restriction enzyme digestion and gel electrophoresis.

Beyond CAPS, other molecular techniques like Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP), derived Cleaved Amplified Polymorphic Sequence (dCAPS), and Loop-mediated Isothermal Amplification (LAMP) have also been developed for diagnosing target-site gene mutations in herbicide-resistant weeds nih.gov. These methods enable quick and efficient screening of weed populations, allowing growers to identify resistant biotypes before they become widespread and to adjust their weed management strategies accordingly, such as by selecting alternative herbicides or implementing diverse IWM tactics mdpi.comnih.gov. It is also important to note that non-target site resistance mechanisms, such as enhanced metabolism by cytochrome P450 (CYP450) or glutathione (B108866) S-transferase (GST) enzymes, can also contribute to this compound resistance, even in the absence of ALS gene mutations mdpi.comnih.govresearchgate.net.

Advanced Analytical Methodologies for Environmental and Biological Quantification

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are foundational in pesticide residue analysis due to their excellent separation capabilities.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection

High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is a widely established method for the determination of bensulfuron-methyl residues. This technique offers a reliable and straightforward approach for quantifying the herbicide in diverse samples.

Research has demonstrated the efficacy of HPLC-UV for analyzing this compound residues in complex matrices such as soil, wheat straw, and grain. A method employing solid-phase extraction with an anion exchange column as a cleanup step achieved average recoveries ranging from 83.3% to 99.5%, with relative standard deviation (RSD) values below 6.85% at fortification levels of 0.01/0.05, 0.1, and 0.5 mg/kg herts.ac.uk.

Table 1: Performance Data for HPLC-UV Detection of this compound Residues herts.ac.uk

MatrixFortification Levels (mg/kg)Average Recovery (%)RSD (%)
Soil0.01/0.05, 0.1, 0.583.3 - 99.5< 6.85
Wheat Straw0.01/0.05, 0.1, 0.583.3 - 99.5< 6.85
Grain0.01/0.05, 0.1, 0.583.3 - 99.5< 6.85

Typical instrumental conditions for HPLC-UV analysis of this compound involve a Shimadzu HPLC system equipped with a C18 analytical column (250 mm × 4.6 I.D., 5 µm particle size). A flow rate of 1 mL/min and an injection volume of 20 µL are commonly used, with detection performed at a wavelength of 245 nm herts.ac.uk. Other methods specify UV detection at 236 nm for technical this compound and its formulations herts.ac.uk. The quantitation limit for this compound in natural water using HPLC-UV has been reported as 0.5 PPB (µg/L). Furthermore, the integration of solid-phase extraction (SPE) with carbon nanotubes as adsorbents can significantly enhance sensitivity, achieving detection limits as low as 2.9 ng/L for this compound in water samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for trace analysis of this compound, offering superior sensitivity and selectivity, particularly in complex environmental and biological matrices nih.gov. This method is widely adopted for its ability to identify and quantify compounds at very low concentrations.

For the determination of this compound in soil and sediment, LC-MS/MS methods typically involve extraction with a solution of 1% acetic acid in acetonitrile (B52724), followed by a cleanup step using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) dispersive solid-phase extraction (dSPE). The final analysis is performed using LC-MS/MS in positive ion mode.

Table 2: LC-MS/MS Performance Data for this compound in Soil and Sediment

MatrixLimit of Quantitation (LOQ)Limit of Detection (LOD)Linearity (r²)
Soil1.0 ng/g (0.1 ng/g for ACN dilutions)0.3 ng/g (0.03 ng/g for ACN dilutions)> 0.99
Sediment1.0 ng/g (0.1 ng/g for ACN dilutions)0.3 ng/g (0.03 ng/g for ACN dilutions)> 0.99

For water samples, an LC-MS/MS method has been validated with a Limit of Quantitation (LOQ) of 0.05 µg/L and a Limit of Detection (LOD) of 0.01 µg/L. This compound is typically identified using two ion transitions: m/z 411.216→149.000 for quantitation and m/z 411.216→182.100 for confirmation. LC-MS has also been instrumental in detecting and identifying this compound degrading metabolites in biodegradation studies, highlighting its utility in environmental fate assessments.

Ultra-High-Pressure Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High-Pressure Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) represents an advancement in chromatographic analysis, offering even faster separation times and enhanced sensitivity compared to conventional HPLC-MS/MS. This technique is particularly valuable for multi-residue analysis and high-throughput applications.

UHPLC-MS/MS has been successfully applied for the determination of this compound and other pesticides in environmental samples, including water and sediment from rice fields, lakes, and irrigation channels. A sensitive method combining QuEChERS with UHPLC-MS/MS has been developed for the simultaneous determination of multiple herbicides, including this compound, in sediments and the muscle tissue of aquatic products. This method achieved mean recoveries ranging from 80% to 108%, with limits of quantification (LOQs) between 2 and 10 µg kg⁻¹. The high sensitivity and throughput of UHPLC-MS/MS make it an indispensable tool for comprehensive environmental monitoring and food safety assessments.

Immunoanalytical and Spectroscopic Approaches

Immunoanalytical methods offer rapid, high-throughput, and cost-effective alternatives to traditional instrumental techniques for this compound detection.

Immunoassays (e.g., Enzyme-Linked Immunosorbent Assay (ELISA), Homogeneous Time-Resolved Fluoroimmunoassay)

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are highly advantageous for the detection of this compound due to their speed and ability to screen a large number of samples. Competitive indirect ELISA formats, often based on polyclonal antibodies, have been developed for this compound detection in various samples.

Sensitive heterologous ELISAs have demonstrated impressive performance characteristics for this compound. Average IC₅₀ values as low as 0.09 ng/mL have been reported, with detection ranges spanning 0.01−0.60 ng/mL and lowest detection limits reaching 0.002 ng/mL. These assays typically exhibit low cross-reactivity (less than 15%) with other sulfonylurea herbicides and this compound metabolites. Recoveries from fortified water samples using ELISA were found to be in the range of 81−125%. Notably, an ELISA method for this compound in water samples achieved a detection limit of 24 pg/mL, which is one to two orders of magnitude lower than conventional HPLC methods, with RSD values less than 10% and recoveries between 90% and 110%. The strong correlation (r = 0.999) observed between ELISA and HPLC results for this compound in groundwater samples further validates the reliability of immunoassay for environmental monitoring.

Table 3: Performance Characteristics of ELISA for this compound

ParameterValue (Polyclonal Antibody ELISA)
Average IC₅₀0.09 ng/mL
Detection Range0.01 - 0.60 ng/mL
Lowest Detection Limit0.002 ng/mL
Detection Limit (water)24 pg/mL
Recovery (fortified water)81 - 125%, 90 - 110%
RSD (water)< 10%
Correlation with HPLC0.999 (n=15)

Beyond ELISA, homogeneous time-resolved fluoroimmunoassays (TR-FIA) have also been developed for this compound, utilizing principles such as terbium fluorescence energy transfer. Homogeneous immunoassays are particularly appealing as they eliminate the need for laborious separation and washing steps, allowing for rapid, single-step determination of analytes in solution.

Methodologies for Artificial Antigen Synthesis and Polyclonal/Monoclonal Antibody Production

This compound, being a small molecule (a hapten), is not inherently immunogenic and thus cannot directly elicit an immune response to produce antibodies. Therefore, the synthesis of artificial antigens is a prerequisite for generating specific antibodies.

Methodologies for Artificial Antigen Synthesis: The process involves covalently conjugating the hapten (this compound) to a larger carrier protein, which then acts as an artificial antigen or immunogen. Common carrier proteins include ovalbumin (OVA), bovine serum albumin (BSA), and keyhole limpet hemocyanin (KLH).

Conjugation Methods:

The glutaraldehyde method is frequently employed, where this compound (BSM) is covalently attached to amino groups on the surface of carrier proteins like OVA to synthesize immunogens (e.g., BSM-OVA).

The N-hydroxysuccinimide activated ester method is another approach used to conjugate haptens to carrier proteins, serving as immunogens (e.g., with KLH) and plate-coating antigens (e.g., with BSA).

Characterization: The successful conjugation of the hapten to the carrier protein is typically confirmed using analytical techniques such as UV spectrophotometry and SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).

Polyclonal Antibody Production: Polyclonal antibodies are produced by immunizing animals with the synthesized artificial antigen.

Immunization: Animals, such as BALB/c mice or rabbits, are immunized with the immunogen (e.g., BSM-OVA) often in conjunction with adjuvants like Freund's adjuvant to enhance the immune response.

Antibody Collection and Screening: After a series of immunizations, high-titer and sensitive polyclonal antibodies against this compound can be obtained from the animal's serum. For instance, polyclonal antibodies with a titer of 1:1.28 × 10⁵ and an IC₅₀ of 0.032 µg/mL have been successfully produced. These antibodies are then screened for their affinity and specificity in immunoassay formats like ELISA.

Monoclonal Antibody Production: Monoclonal antibodies offer high specificity and consistent quality, making them ideal for diagnostic and analytical applications.

Hybridoma Technology: The artificial antigens synthesized for polyclonal antibody production can also be used to generate monoclonal antibodies. This typically involves hybridoma technology, where antibody-producing B cells from immunized animals are fused with myeloma cells to create immortal hybridoma cell lines.

Screening and Selection: These hybridoma cells are then screened for the production of specific anti-bensulfuron-methyl monoclonal antibodies (anti-BSM MAb) suitable for applications such as indirect competitive ELISA (icELISA). Monoclonal antibodies specifically targeting this compound are commercially available and utilized in various immunoassay formats.

Capillary Electrophoresis for Hydrolysis and Residue Studies

Capillary Electrophoresis (CE) offers a powerful tool for the analysis of sulfonylurea herbicides, including this compound, particularly in hydrolysis and residue studies. CE methods have been developed for the multiresidue determination of sulfonylurea herbicides in water and sediment samples, allowing for the separation of multiple compounds, including this compound, with migration times typically under 20 minutes. nih.gov This technique can also facilitate the simultaneous determination of degradation products, such as 2,3-dihydro-3-oxobenzisosulfonazole (saccharin), by applying temperature and voltage gradients. nih.gov

Studies have utilized CE to investigate the kinetics of methanolysis of sulfonylureas, including this compound, highlighting its utility in understanding the stability and degradation pathways of these compounds in different solutions. thegoodscentscompany.comscience.gov Detector responses in CE, typically measured at absorbances like 239 nm and 220 nm, have demonstrated linearity over concentration ranges relevant for residue analysis. nih.gov

Optimized Sample Preparation and Extraction Protocols

Effective sample preparation and extraction are critical steps to isolate this compound from complex matrices and minimize interferences, ensuring accurate quantification.

The QuEChERS method has emerged as a frequently adopted and highly effective approach for the extraction of this compound residues from various matrices, including soil, sediment, and rice plant parts. epa.govagriculturejournals.czresearchgate.netmdpi.com This method typically involves extracting residues using an acidic acetonitrile solution, followed by a cleanup step using dispersive solid-phase extraction (dSPE). epa.gov

For this compound analysis in soil and rice plant, the QuEChERS method has shown acceptable performance. For instance, studies have reported average this compound recoveries ranging from 82.8% to 91.1% in rice straw, grain, husk, and soil. agriculturejournals.czresearchgate.net The method's effectiveness is attributed to its ability to facilitate extraction, enrich the target compound, and reduce interferences from complex matrices. mdpi.com

Dispersive Solid Phase Extraction (dSPE) is a crucial cleanup step often integrated into QuEChERS methodologies for this compound analysis. After initial extraction, an aliquot of the supernatant is cleaned up using dSPE, typically involving the addition of sorbents like primary secondary amine (PSA) and magnesium sulfate (B86663) (MgSO4) to remove matrix co-extractives. epa.govepa.gov This process involves vortexing and centrifugation to separate the purified extract. epa.gov

dSPE has also been combined with dispersive liquid-liquid microextraction (DLLME) for the determination of sulfonylurea herbicides, including this compound, in soil samples. researchgate.netnih.govnih.gov In such a combined approach, after initial extraction from soil into an acetone-bicarbonate solution, dSPE with C18 sorbent is used for cleanup, followed by DLLME for further enrichment. researchgate.netnih.gov This combination has demonstrated satisfactory recoveries and good linearity for this compound. researchgate.net

Prior to the widespread adoption of QuEChERS and dSPE, traditional solvent extraction and cleanup methods were commonly employed for this compound analysis. These methods often involve multiple steps of liquid-liquid extraction (LLE) and column chromatography for cleanup.

For instance, this compound residues in water samples have been extracted using methylene (B1212753) chloride (dichloromethane). epa.gov The extracts were then subjected to cleanup procedures, which could involve passing them through a disposable Silica (B1680970) cartridge. epa.gov this compound is selectively eluted from the silica cartridge using specific solvent mixtures, leaving behind more strongly retained interferents. epa.gov Another traditional cleanup approach involves the use of Florisil columns, a magnesium silicate (B1173343) adsorbent, which is effective in separating analytes from interfering compounds. researchgate.netepa.gov While effective, these traditional methods can be more laborious, time-consuming, and may involve larger solvent volumes compared to modern techniques. researchgate.net

Dispersive Solid Phase Extraction (dSPE)

Validation Parameters and Application Across Diverse Matrices

The reliability of analytical methods for this compound is established through rigorous validation, assessing key parameters such as recovery, precision, and accuracy across various sample matrices.

Method validation for this compound typically includes evaluating specificity, linear dynamic range, limit of detection (LOD), limit of quantification (LOQ), precision (expressed as % Relative Standard Deviation, RSD), and accuracy (expressed as % Recovery). epa.govnih.gov

Recovery: Acceptable recovery rates for this compound in various matrices generally fall within the range of 70% to 120%. nih.govepa.govlcms.cz

In soil and sediment, recoveries have been reported as satisfactory. epa.govepa.gov

For soil, wheat straw, and grain, recoveries of this compound have been found to be 80.6-103%, 84.3-102%, and 80.8-105%, respectively. asianpubs.org

In soil, rice straw, grain, and husk, average recoveries of 91.1%, 82.8%, 84.5%, and 88.7% respectively, have been obtained using the QuEChERS method. agriculturejournals.czresearchgate.net

In water samples, mean recoveries have been within guideline requirements (70-120%) at fortification levels of 0.05 µg/L (LOQ) and 0.5 µg/L (10×LOQ). epa.gov

For methods combining dSPE with DLLME, recoveries for this compound in soil samples at spiking levels of 6.0, 20.0, and 60.0 ng/g were in the range of 76.3% to 92.5%. researchgate.net

Precision: Precision, often indicated by the relative standard deviation (RSD), is crucial for method reliability. Acceptable RSD values are typically ≤ 20%. nih.govepa.govlcms.cz

In soil, wheat straw, and grain, RSD values for this compound have been reported as 2.05-6.85%, 2.16-6.80%, and 1.25-4.50%, respectively. asianpubs.org

For water samples, RSDs of 2.6% and 4.8% have been achieved at very low levels. researchgate.net

In soil samples analyzed by dSPE-DLLME, RSDs varied from 5.2% to 7.2%. researchgate.net

Interday RSDs within 6.8% have also been reported for soil samples. nih.gov

Accuracy: Accuracy is demonstrated through satisfactory recovery and precision. mdpi.com The validation of analytical methods for this compound in various matrices (e.g., soil, sediment, water, rice, wheat) confirms their suitability for residue analysis. epa.govmdpi.comepa.govasianpubs.org The limit of quantification (LOQ) for this compound varies depending on the matrix and method, with values such as 0.01 µg/g in soil and rice plant, and 0.05 µg/L in water. agriculturejournals.czepa.gov

Table 1: Summary of this compound Analytical Method Validation Parameters

MatrixExtraction MethodRecovery (%)Precision (RSD %)LOQ (µg/g or µg/L)Reference
Soil/SedimentQuEChERS + dSPE (LC-MS/MS)Satisfactory (70-120%) epa.govSatisfactory (≤20%) epa.gov0.1 ng/g (soil/sediment) epa.gov epa.govepa.gov
Soil, Wheat Straw, GrainSolid-Phase Extraction (Anion Exchange) + HPLC-UV80.6-1051.25-6.850.01/0.05 mg/kg (fortification) asianpubs.org asianpubs.org
Soil, Rice Straw, Grain, HuskQuEChERS82.8-91.1Acceptable agriculturejournals.cz0.01 µg/g agriculturejournals.czresearchgate.net
WaterCarbon Nanotubes + HPLCSatisfactory2.6-4.82.9 ng/L researchgate.net
WaterLC-MS/MS70-120≤200.05 µg/L epa.govepa.gov
SoilDSPE + DLLME + HPLC-DAD76.3-92.55.2-7.20.5-1.2 ng/g researchgate.net
SoilDSPE + DLLME + Sweeping-MEKC76.0-93.5Intraday ≤5.3%, Interday ≤6.8%0.5-1.0 ng/g nih.gov

Evaluation of Linearity, Sensitivity, and Limits of Detection/Quantification

The accurate quantification of this compound relies on analytical methods demonstrating robust linearity, high sensitivity, and low limits of detection (LOD) and quantification (LOQ). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique employed due to its inherent sensitivity and selectivity.

Linearity Analytical methods for this compound consistently exhibit excellent linearity across relevant concentration ranges, with correlation coefficients (r or R²) typically exceeding 0.99. For instance, in soil and sediment matrices, good linearity (r² > 0.99) has been observed for various concentration ranges, including 0.5 ng/mL to 5 ng/mL for Louisiana soil, and narrower ranges such as 0.0025 ng/mL to 0.1 ng/mL for sediment, and 0.0025 ng/mL to 0.05 ng/mL when samples are diluted in 100% acetonitrile epa.gov. Calibration curves for this compound in sediment and soil have also yielded acceptable linearity (correlation coefficients r > 0.99) over ranges such as 0.006 ng/mL to 0.04 ng/mL for sediment and 0.01 ng/mL to 0.4 ng/mL for soil epa.gov. In water samples, linear correlations between peak area and concentration have been reported over ranges like 0.04–40 ng/mL with correlation coefficients of 99.38% researchgate.net. For cereal samples, methods have shown good linearity for sulfonylurea herbicides, including this compound nih.gov.

Sensitivity and Limits of Detection/Quantification (LOD/LOQ) The sensitivity of analytical methods for this compound is critical for detecting trace residues in complex matrices. The LOD and LOQ values vary depending on the matrix, extraction, and detection techniques employed.

For soil and sediment, the method target LOQ has been established at 1.0 ng/g, which can be lowered to 0.1 ng/g with 100% acetonitrile dilutions. Corresponding LODs were determined as 0.3 ng/g and 0.03 ng/g, respectively epa.gov. Another independent validation estimated the LOQ in soil to be 0.02 ng/g and the LOD in sediment to be 0.02 ng/g epa.gov. A peer review indicated an LOQ of 0.08 μg/kg for this compound in soil when monitored by LC-MS/MS nih.gov.

In water samples, an appropriate LC-MS/MS method is available for monitoring residues in groundwater, drinking water, and surface water with LOQs of 0.05 μg/L nih.gov. Other studies have reported LODs for this compound in water as low as 2.9 ng/L using carbon nanotube-packed cartridges combined with HPLC researchgate.net, and 0.005–0.141 μg/L when using magnetic solid phase extraction (MSPE) coupled with LC-MS/MS researchgate.net.

For plant tissues, specifically cereal samples (wheat, rice, and corn), the LODs for this compound have ranged between 0.043 and 0.23 μg/kg, with LOQs between 0.14 and 0.77 μg/kg nih.gov. The QuEChERS multi-residue method using LC-MS/MS can determine this compound residues in all plant commodity groups with an LOQ of 0.01 mg/kg nih.gov.

The table below summarizes typical linearity, sensitivity, and detection limits for this compound across various matrices:

MatrixAnalytical TechniqueLinearity (R²)Concentration RangeLODLOQCitation
Soil/SedimentLC-MS/MS> 0.990.5 - 5 ng/mL (LA soil); 0.0025 - 0.1 ng/mL (sediment)0.03 - 0.3 ng/g0.1 - 1.0 ng/g epa.gov
SoilLC-MS/MS> 0.990.01 - 0.4 ng/mL0.02 ng/g0.02 ng/g epa.gov
SoilLC-MS/MSN/AN/AN/A0.08 μg/kg nih.gov
WaterLC-MS/MSN/AN/AN/A0.05 μg/L nih.gov
WaterCNTs-HPLC0.99380.04 - 40 ng/mL2.9 ng/LN/A researchgate.net
WaterMSPE-LC-MS/MS≥ 0.99190.5 - 100 μg/L0.005 - 0.141 μg/LN/A researchgate.net
Cereals (Wheat, Rice, Corn)LC-MS/MSN/AN/A0.043 - 0.23 μg/kg0.14 - 0.77 μg/kg nih.gov
Plant Commodity GroupsLC-MS/MS (QuEChERS)N/AN/AN/A0.01 mg/kg nih.gov
All MatricesHPLC-MS/MS, GC-MSN/AN/A0.04 - 1.0 ng0.01 - 0.1 mg/kg researchgate.net

Analysis of Specificity and Matrix Effects

Specificity Specificity in analytical methods ensures that the target analyte, this compound, is accurately identified and quantified without interference from other compounds present in the sample matrix. For LC-MS/MS methods, specificity is often confirmed by monitoring multiple ion transitions. For this compound, typical ion transitions include m/z 411.1→149.2 for quantitation and m/z 411.1→182.3 for confirmation epa.gov. Another method uses m/z 411 to m/z 148.9 for quantitation and m/z 411 to m/z 182.1 for confirmation epa.gov. In soil and sediment analysis, validated methods have shown no interfering peaks above 30% of the LOQ at the retention times of this compound epa.gov. For multi-residue methods, specificity is confirmed by comparing retention times in samples with those in solvent and matrix-matched calibration solutions, ensuring that positive results are obtained only from samples containing the target analytes tandfonline.com.

Matrix Effects Matrix effects refer to the influence of co-eluting compounds from the sample matrix on the ionization efficiency of the analyte, leading to signal suppression or enhancement in mass spectrometry. These effects can significantly impact the accuracy of quantification tandfonline.com.

To mitigate matrix effects, various sample preparation and analytical strategies are employed. QuEChERS (Quick, Easy, Cheap, Rugged, and Safe) dispersive solid phase extraction (dSPE) is a commonly used cleanup technique that helps reduce matrix interferences epa.gov. For soil and sediment, matrix testing has indicated that matrix effects were less than 20% for suppression or enhancement epa.gov. In cereal samples, the use of Spe-ed C18/18% SPE cartridges for cleanup has been shown to provide good recoveries without significant matrix effects affecting method accuracy nih.gov.

Matrix-matched calibration standards are frequently used to compensate for matrix effects by preparing calibration curves in blank matrix extracts rather than in pure solvent tandfonline.comtandfonline.com. This approach helps to normalize the analyte response in the presence of matrix components. Furthermore, advanced purification techniques, such as molecularly imprinted polymers (MIPs), have demonstrated superior purification and enrichment capabilities for sulfonylurea herbicides like this compound, significantly improving detection limits and sensitivity by reducing matrix interference google.com.

Application to Environmental Samples (e.g., Soil, Sediment, Water) and Plant Tissues

Analytical methodologies for this compound have been extensively applied to various environmental and biological samples to assess its presence, fate, and potential accumulation.

Environmental Samples

Soil and Sediment: Methods for this compound analysis in soil and sediment typically involve extraction with solvents such as 1% acetic acid in acetonitrile, followed by cleanup steps like QuEChERS dSPE epa.gov. Independent laboratory validations have confirmed the suitability of LC-MS/MS methods for determining this compound in soil and sediment matrices obtained from diverse geographical locations epa.govepa.gov. Recovery experiments, performed by spiking control samples with known concentrations of this compound, are routinely conducted to validate the extraction and cleanup efficiency researchgate.net.

Water: LC-MS/MS methods are well-established for monitoring this compound residues in various water matrices, including groundwater, drinking water, and surface water nih.gov. Preconcentration techniques are often employed to enhance sensitivity for trace analysis in water. Examples include the use of multi-walled carbon nanotube-packed cartridges prior to HPLC analysis researchgate.net, and magnetic solid phase extraction (MSPE) coupled with LC-MS/MS researchgate.net. These methods ensure satisfactory recoveries from spiked real water samples, demonstrating their applicability for environmental monitoring researchgate.net.

Plant Tissues

Cereal Crops: For plant tissues such as wheat, rice, and corn, sensitive and reliable LC-MS/MS methods have been developed for the trace determination of this compound residues. The extraction procedure typically involves a mixture of phosphate (B84403) buffer (pH 9.5) and acetonitrile, followed by cleanup using SPE cartridges nih.gov.

Rice Plant Parts: The QuEChERS technique has been successfully applied for the extraction of this compound residues from rice plant parts, including grain, husk, and straw. The extracts are then cleaned up using C18 SPE cartridges and analyzed by LC-DAD (Liquid Chromatography with Diode-Array Detection) researchgate.net.

General Plant and Food Samples: Molecularly imprinted solid-phase extraction (MISPE) columns have shown promise for direct purification and enrichment of this compound from various agricultural food samples, including soybean, rice, and flour, offering enhanced detection capabilities google.com.

Ecological Interactions and Non Target Organism Responses in Agroecosystems

Impacts on Non-Target Crop Plants and Subsequent Rotation Crops

The residual presence of bensulfuron-methyl in soil can significantly impair the growth and development of sensitive non-target crops and those planted in rotation researchgate.netnih.gov. Crops such as cucumber, soybean, peanut, maize, and tobacco have shown susceptibility to BSM residues nih.govfrontiersin.orgfrontiersin.orgcas.cz.

Studies have demonstrated that this compound residues in soil can severely inhibit the growth and photosynthetic capacity of sensitive crops. For instance, when BSM residue in soil exceeded 50 μg kg⁻¹, cucumber seedlings exhibited significant inhibition of growth, chlorophyll (B73375) content, and photosynthetic capacity nih.gov. This inhibition manifested as decreased plant height, root length, and total dry mass (TDM) nih.gov.

Table 1: Impact of this compound Residue on Cucumber Seedling Growth Parameters nih.gov

BSM Concentration (μg kg⁻¹)Shoot Length Decrease (%)Root Length Decrease (%)Total Dry Mass (TDM) Decrease (%)Relative Chlorophyll Content (SPAD) Decrease (%)
6.25No significant differenceNo significant differenceNo significant differenceNo significant difference
12.518.84No significant differenceNo significant difference12
25Not specifiedNo significant differenceNo significant difference13
50Not specifiedNot specifiedNo significant difference16
10033.61Not specified33.6117
20045.35Not specified42.6228

Similarly, in soybean and peanut, increasing concentrations of BSM residues (0-500 µg kg⁻¹) led to a decline in shoot length, root length, root-to-shoot ratio, and biomass of seedlings cas.czresearchgate.net. Photosynthetic parameters such as net photosynthetic rate, stomatal conductance, and transpiration rate also decreased, while dark respiration rate and intercellular CO₂ concentration increased cas.czresearchgate.net. The maximum quantum yield of Photosystem II (PSII), actual quantum yield, and electron transport rate were significantly reduced, indicating reversible damage to PSII reaction centers cas.czresearchgate.net.

This compound can induce multiple stress responses in plants, affecting their metabolic networks. It has been observed to induce oxidative damage and reduce the levels of crucial phytohormones like salicylic (B10762653) acid (SA) and jasmonic acid (JA), as well as secondary metabolites such as tricin, quercetin, and caffeic acid in wheat roots and leaves researchgate.netnih.gov.

Field trials have demonstrated that BSM exposure decreases defense-related indole (B1671886) alkaloid compounds, including benzoxazinoids and melatonin (B1676174), in wheat soil and plants nih.gov. This disruption is linked to the herbicide affecting protein molecular structures through hydrogen bonds, thereby disequilibrating benzoxazinoid and melatonin metabolism nih.gov. These compounds are vital for plant defense mechanisms.

The residue of this compound in soil can impact the plant immune system and, consequently, susceptibility to pests and pathogens frontiersin.orgfrontiersin.org. Studies on Nicotiana tabacum (tobacco) revealed significant effects of BSM on the infestation of Bemisia tabaci (whitefly), Myzus persicae (aphid), and Tobacco mosaic virus (TMV) frontiersin.orgfrontiersin.org.

Interestingly, herbicide-treated tobacco plants showed resistance to B. tabaci after 15 days post-infestation, with a smaller number of adult whiteflies observed frontiersin.orgfrontiersin.org. However, the performance and fecundity of M. persicae were not significantly affected frontiersin.orgfrontiersin.org. More critically, BSM residue strongly influenced virus activity in plants. While BSM treatment initially reduced virus-induced lesions, the titer of TMV in BSM-treated plants significantly increased over time, becoming over 40-fold higher than controls after 20 days frontiersin.orgfrontiersin.org.

This complex interaction is partly mediated by phytohormones. BSM treatment was found to increase both JA and SA levels in tobacco, as well as the expression of target genes in their respective signaling pathways (e.g., NtWIPK in JA pathway; NtPAL and NtPR1a in SA pathway) frontiersin.orgfrontiersin.org. However, the SA pathway could be inhibited under the simultaneous presence of TMV and BSM, potentially leading to higher viral replication frontiersin.orgfrontiersin.orgnih.gov.

Table 2: Impact of this compound on Phytohormone Levels and Gene Expression in Nicotiana tabacum frontiersin.org

Phytohormone/GeneEffect of BSM TreatmentImplication for Plant Immunity
Jasmonic Acid (JA)Increased levelsGenerally associated with defense against necrotrophic pathogens and herbivores
Salicylic Acid (SA)Increased levelsGenerally associated with defense against biotrophic pathogens
NtWIPK (JA pathway)Up-regulatedIndicates activation of JA signaling
NtPAL (SA pathway)Up-regulatedIndicates activation of SA signaling
NtPR1a (SA pathway)Up-regulatedIndicates activation of SA signaling
SA pathway (with TMV)InhibitedMay lead to increased viral replication

Given the persistence and phytotoxicity of this compound, strategies for its degradation and mitigation are crucial. Microbial degradation is a significant pathway for eliminating BSM residues from the environment nih.govnih.govresearchgate.net. Various microorganisms, including bacteria and fungi, have been identified as capable of degrading BSM frontiersin.orgnih.govresearchgate.net.

For instance, the endophytic bacterium Proteus sp. CD3, isolated from barnyard grass, has shown effective BSM degradation in mineral salt medium nih.gov. Studies have also explored combined bioremediation approaches. The arbuscular mycorrhizal fungi (AMF) Rhizophagus intraradices in combination with the BSM-degrading strain Hansschlegelia zhihuaiae S113 have been investigated for remediating BSM-polluted soil and alleviating phytotoxicity in maize researchgate.netfrontiersin.orgnih.gov. Hansschlegelia zhihuaiae S113 significantly enhanced BSM degradation, with 80.9% degradation observed 15 days post-inoculation compared to 25.8% without inoculation mdpi.com. This combined approach can notably eliminate BSM phytotoxicity, promoting the growth of maize seedlings in contaminated soil frontiersin.org.

Table 3: Mitigation of this compound Phytotoxicity in Maize by Microbial Inoculation frontiersin.org

Treatment GroupStem Length (cm) (Day 12)Root Length (cm) (Day 12)Fresh Stem Weight (g) (Day 12)Fresh Root Weight (g) (Day 12)
Control (CK)23.43 ± 2.2026.14 ± 2.351.06 ± 0.050.92 ± 0.07
BSM13.49 ± 1.2810.92 ± 1.290.63 ± 0.050.37 ± 0.05
BSM + S113Comparable to controlComparable to controlComparable to controlComparable to control

Note: "Comparable to control" indicates significant alleviation of phytotoxicity by S113, bringing values close to the control group.

The ability of rhizospheric bacteria to mitigate herbicidal stress by directly affecting plant detoxification enzymes and degrading herbicides in the soil presents a promising avenue for sustainable agriculture mdpi.com.

Influence on Plant Immune System and Susceptibility to Pests/Pathogens

Indirect Ecological Effects within Agroecosystems

Beyond direct plant impacts, this compound can exert indirect ecological effects by altering the complex dynamics of soil-plant interactions.

Consequences for Plant-Microbe Symbioses and Rhizosphere Processes

The application of this compound can significantly influence the delicate balance of plant-microbe symbioses and various processes within the rhizosphere. Research indicates that exposure to this compound can lead to a decrease in the abundance of beneficial microorganisms in the rhizosphere soil, including taxa such as Gammaproteobacteria, Bacteroidia, and Blastocatella. This reduction in microbial populations has been correlated with an inhibition of soil enzyme activity. nih.gov

Studies investigating the impact of this compound on soil microbial communities have revealed that concentrations exceeding typical agricultural application rates can alter the structure and activity of these communities. nih.govnih.govscribd.com Specifically, this compound has been shown to significantly reduce soil microbial biomass carbon (Cmb) and nitrogen (Nmb) within the first seven days following herbicide treatment, with a more pronounced effect observed on Nmb. guidetopharmacology.orgwikidata.org

Table 1: Impact of this compound on Soil Microbial Biomass

ParameterEffect at 0.1 µg/g (first 7 days)Effect at 1.0 µg/g (first 7 days)Reference
Microbial Biomass Carbon (Cmb)Decreased significantlyDecreased significantly guidetopharmacology.orgwikidata.org
Microbial Biomass Nitrogen (Nmb)Decreased significantly (greater impact than Cmb)Decreased significantly (greater impact than Cmb) guidetopharmacology.orgwikidata.org

Beyond soil bacteria, this compound also affects other microbial groups crucial for ecosystem function. For instance, cellulolytic microorganisms in soils not previously exposed to pesticides have shown a significant decrease in number following this compound treatment. nih.gov The herbicide can also substantially inhibit nitrification, particularly at higher doses and in soils where the compound persists for longer durations. nih.gov In freshwater cyanobacteria, such as Anabaena variabillis and Nostoc commune, nitrogenase activities, essential for nitrogen fixation, were significantly reduced by this compound. Inhibitions ranging from 85% to 98% were observed after 24 hours of incubation with 10 ppm and 20 ppm of the herbicide, respectively. wikipedia.org

Table 2: Inhibition of Nitrogenase Activity in Cyanobacteria by this compound (24-hour incubation)

Cyanobacteria SpeciesThis compound Concentration (ppm)Nitrogenase Activity Inhibition (%)Reference
Anabaena variabillis1094-98 wikipedia.org
Nostoc commune1085-86 wikipedia.org
Anabaena variabillis2094-98 wikipedia.org
Nostoc commune2085-86 wikipedia.org

Influence on Production and Secretion of Allelopathic Substances

This compound can disrupt the production and secretion of allelopathic substances in plants, which are crucial for plant defense and inter-plant communication. Exposure to this compound has been shown to decrease the levels of defense-related indole alkaloid compounds in wheat soil and plants, including benzoxazinoids and melatonin. nih.gov Molecular docking studies suggest that this compound interferes with protein molecular structures by forming hydrogen bonds, thereby disequilibrating the metabolism of wheat benzoxazinoids and melatonin. nih.gov

Furthermore, this compound has been observed to induce oxidative damage in wheat seedlings and reduce the levels of key phytohormones such as jasmonic acid (JA) and salicylic acid (SA), as well as secondary metabolites like tricin, quercetin, and caffeic acid, in both roots and leaves. easychem.org These alterations in the profile of allelochemicals and phytohormones can consequently disrupt the intricate interactions between soil microorganisms and indole alkaloid metabolism, ultimately impeding plant development. nih.gov

Phytotoxicity of Degradation Products

This compound undergoes degradation in soil through both chemical hydrolytic processes and microbial activity. eragene.com Identified environmental transformation products of this compound include 2-amino-4,6-dimethoxypyrimidine (B117758) and methyl 2-(aminosulfonyl)benzoate. eragene.comnih.gov

Despite the identification of these degradation products, comprehensive data on their formation, decline, and particularly their potential phytotoxicity are limited. fishersci.ca While sulfonylurea herbicides, as a class, are generally known to cause residual phytotoxicity to subsequent rotation crops such as corn, sunflowers, sugar beets, and dry beans, specific studies on this compound have offered nuanced findings. eragene.com For instance, research indicated that residual phytotoxicity was not observed on green gram (Vigna mungo) when grown as a succeeding crop following this compound application, with parameters such as germination percentage, plant height, number of pods per plant, and seed yield remaining unaffected by the herbicide's dose and application timing. eragene.com

Moreover, certain microbial strains, such as Hansschlegelia zhihuaiae S113, have demonstrated the capacity for complete removal of this compound (at 3 mg/kg) from maize rhizosphere soil within 12 days, highlighting the role of microbial degradation in mitigating potential phytotoxic effects of the parent compound. fishersci.se

Future Research Directions and Emerging Paradigms

Development of Next-Generation Formulations and Precision Application Technologies

Advancements in herbicide formulation and application technology are crucial for transforming the Bensulfuron-methyl market marketresearchintellect.com. Innovations such as precision application methods and slow-release formulations are enhancing the herbicide's effectiveness while reducing its environmental footprint marketresearchintellect.com. New herbicide formulations are being developed that combine this compound with other active ingredients to broaden its application range and enhance efficacy, aiming for minimal environmental impact marketresearchintellect.com. Strategic partnerships between agricultural chemical manufacturers and research institutions are driving research into more efficient application methods marketresearchintellect.com.

The integration of precision agriculture technologies, including GPS-guided systems and drone technology, is significantly enhancing the application of this compound marketresearchintellect.com. Drones enable farmers to apply herbicides with pinpoint accuracy, minimizing waste and ensuring that only targeted areas are treated, which improves efficiency and reduces costs and environmental impact marketresearchintellect.com. Drone technology offers benefits such as precise applications near buffer zones and reduced operator exposure to agrochemicals agropages.com. Research has shown that drone-based herbicide application can lead to high weed control efficiency and improved grain yield, as demonstrated in studies with pretilachlor (B132322) applied via drones researchgate.net. Drones can also be used for weed detection, mapping, and summer spot-spraying, contributing to targeted and effective herbicide application, especially in challenging wet conditions weedsmart.org.au.

Novel Bioremediation Approaches for Environmental Contamination

Bioremediation is an eco-friendly and promising biotechnological approach for degrading or converting toxic chemical pesticides into non-toxic metabolites using living organisms, primarily microorganisms and their enzymes doi.orgnih.gov. This method is gaining acceptance for removing this compound residues from the environment, which have increased due to large-scale application, causing toxicity in rotation-sensitive crops nih.govresearchgate.netnih.gov.

Genetic and metabolic engineering of microbial strains holds significant potential for enhancing the degradation of this compound. For instance, the methanotroph Methylomonas sp. strain LW13 was genetically engineered by inserting the this compound hydrolase encoding gene sulE into its chromosome, conferring the ability to degrade this compound acs.org. After inoculation, the cell amount of Methylomonas sp. strain LW13-sulE in soil increased considerably (over 100-fold in 9 days) with methane (B114726) provision, leading to over 90% degradation of this compound in the soil acs.org. The sulE gene, cloned from Hansschlegelia zhihuaiae S113, encodes an esterase that can de-esterify various sulfonylurea herbicides, including this compound, rendering them herbicidally inactive asm.org. This makes sulE an excellent candidate for genetic engineering to create sulfonylurea herbicide-resistant crops and for bioremediation of contaminated environments asm.org.

Studies have also explored co-metabolic degradation of this compound by microorganisms. The addition of carbon sources, such as sodium lactate (B86563), can accelerate degradation; for example, sodium lactate led to a 79.5% degradation ratio, compared to 34.6% with glucose and 29.7% with sucrose (B13894) nih.govresearchgate.net. Supplementation with nitrogen sources also enhances degradation nih.govresearchgate.net. An endophytic bacterium, Proteus sp. CD3, isolated from barnyard grass, effectively degraded over 98% of this compound within 7 days under optimal conditions (20–40°C, pH 6–8, initial concentration of 12.5–200 mg L⁻¹ with 10 g L⁻¹ glucose as an additional carbon source) nih.gov. Genomic analysis of Proteus sp. CD3 revealed putative hydrolase or esterase genes involved in this compound degradation, suggesting the presence of a novel degradation enzyme nih.gov.

Microbial biofilms formed on crop roots can improve the survival of microbes and protect crop roots, offering a new approach for this compound-contaminated soil bioremediation researchgate.net. Research indicates that root exudates, including organic acids like fumaric acid, tartaric acid, and L-malic acid, enhance biofilm formation by this compound-degrading bacteria such as Hansschlegelia zhihuaiae S113 researchgate.net. These exudates can increase biofilm formation by 13.0-22.2% by regulating genes responsible for cell motility/chemotaxis and material metabolism, thereby promoting the increase of the S113 population researchgate.net. Complete this compound degradation and healthy maize growth were observed in contaminated rhizosphere soil treated with wild strain S113, highlighting the contribution of root biofilms in reducing this compound damage to maize researchgate.net.

Furthermore, combined bioremediation strategies utilizing arbuscular mycorrhizal fungi (AMF) and this compound-degrading strains like Hansschlegelia zhihuaiae S113 have shown promise researchgate.netnih.gov. In one study, Hansschlegelia zhihuaiae S113 completely removed this compound at 3 mg/kg from maize rhizosphere soil within 12 days researchgate.netnih.gov. AMF also promoted maize seedling growth and enhanced the colonization and survival of S113 in the maize rhizosphere, with S113 populations reaching 4.65 × 10⁵ cells/g soil on day 15 and 3.78 × 10⁴ cells/g soil on day 20 in the presence of AMF researchgate.netnih.gov.

Table 1: this compound Degradation by Proteus sp. CD3 under Optimal Conditions nih.gov

ParameterOptimal Range/ValueDegradation Rate (within 7 days)
Temperature20–40°C>98% (within 3 days)
pH6–8 (optimal pH 7)>98% (within 3 days)
Initial BSM Concentration12.5–200 mg L⁻¹>90% (up to 100 mg L⁻¹)
Additional Carbon SourceGlucose (10 g L⁻¹)>98% (within 3 days)

Table 2: Co-metabolic Degradation of this compound by Microorganisms with Different Carbon Sources nih.govresearchgate.net

Carbon SourceDegradation Ratio (%)
Sodium Lactate79.5
Glucose34.6
Sucrose29.7

Genetic and Metabolic Engineering of Microbial Strains for Enhanced Degradation

Comprehensive Toxicological Assessment of this compound Degradates and Their Environmental Significance

A critical area for future research involves a comprehensive toxicological assessment of this compound degradates and their environmental significance. Currently, data on the formation, decline, and potential toxicity of this compound degradates are minimal regulations.gov. Data on the phytotoxicity of these degradates are necessary for a thorough risk assessment regulations.gov. While this compound itself is considered to have low toxicity to mammals, birds, and earthworms, it is more concerning for aquatic plants, algae, and honeybees herts.ac.uk. The lack of acceptable laboratory and field dissipation data limits the ability to confidently assess the environmental fate of this compound, and thus, the fate, ground, and surface water assessments may change with additional data regulations.gov.

Advanced Studies on Complex Soil-Plant-Microbe Interactions Under Herbicide Stress

Advanced studies are needed to understand the complex interactions between soil, plants, and microbes under this compound herbicide stress. Herbicides can affect soil microorganisms by altering metabolic activities and physiological and biochemical behavior researchgate.net. This compound exposure can decrease defense-related indole (B1671886) alkaloid compounds, such as benzoxazinoids and melatonin (B1676174), in wheat soil and plants nih.gov. Microbial sequencing results have shown that this compound treatment can decrease the abundance of beneficial microorganisms (e.g., Gammaproteobacteria, Bacteroidia, and Blastocatella) in the rhizosphere soil, which positively correlates with the inhibition of soil enzyme activity and the secretion of allelopathic substances nih.gov.

Table 3: Impact of this compound on Soil Microbial Biomass and Nitrogen Mineralization researchgate.net

Application Rate (µg g⁻¹)Effect on Cmb (within 7 days)Effect on Nmb (within 7 days)Effect on N-mineralization (within 5 days)
0.1Significant decreaseSignificant decrease (greater than Cmb)Significant suppression
1.0Significant decreaseSignificant decrease (greater than Cmb)Significant suppression

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate the dose-response relationship of bensulfuron-methyl under varying environmental conditions?

  • Methodological Answer : Use a randomized complete block design with factorial arrangements to account for variables such as application rates (e.g., 21–84 g ai/ha) and temperature gradients. Include covariates like soil pH and organic matter (OM) content in multi-source regression analyses. Replicate trials across years to isolate temporal effects, and apply treatments at critical rice growth stages (e.g., 4- to 5-leaf stage) to mimic field conditions. Visual efficacy ratings (0–100% scale) should be recorded at standardized intervals (e.g., 14 and 28 DAT) .
  • Data Example :

Application Rate (g ai/ha)Temperature Range (°C)Efficacy (%) at 28 DAT
2114–1623
4217–2030
84>2043

Q. What soil factors significantly influence the adsorption and efficacy of this compound, and how can these be controlled in laboratory studies?

  • Methodological Answer : Key factors include soil pH (adsorption decreases as pH increases) and organic matter content (low OM correlates with weak adsorption). To control variability, pre-treat soil samples to standardize pH (e.g., adjust to 5–7) and OM (e.g., ≤2%). Use Louisiana-type soils with low OM for baseline comparisons. Note that poor data fit at higher pH (7–8) may require repeated trials or exclusion of outliers .

Advanced Research Questions

Q. How can researchers resolve contradictions in data regarding pH-dependent adsorption behavior of this compound in soil?

  • Methodological Answer : Address inconsistencies by integrating multi-variable regression models that account for interactions between pH, OM, and ionic strength. For example, in soils with pH >7, adsorption trends may deviate due to experimental error or competing ion effects. Validate findings using confirmation studies (♦) and 95% confidence intervals to distinguish statistical noise from biologically significant patterns .

Q. What methodological approaches are recommended for analyzing the interactive effects of this compound application timing and temperature on weed control efficacy?

  • Methodological Answer : Employ non-linear regression models (e.g., quadratic models) to quantify temperature-dependent efficacy thresholds. For instance, at 14 DAT, efficacy plateaus at 30% for 42–63 g ai/ha when temperatures exceed 17°C, but increases to 43% for 84 g ai/ha above 20°C. Use field data (■) and confirmation studies (♦) to refine model accuracy, and apply Fisher’s protected LSD (p ≤ 0.05) for pairwise comparisons .

Q. How does this compound impact non-target organisms, and what assays are suitable for assessing genetic or physiological toxicity?

  • Methodological Answer : Evaluate genetic toxicity using micronucleus assays in model organisms (e.g., zebrafish erythrocytes, where MN rates increased from 0.0103% in controls to 0.372% in treated groups). For plants, assess PSII photochemical activity and reactive oxygen species (ROS) balance via chlorophyll fluorescence kinetics and antioxidant enzyme assays (e.g., SOD, CAT). Dose-response thresholds vary: ≤300 g/ha is safe for foxtail millet, while ≥1,200 g/ha causes ROS imbalance .

Q. What strategies enhance the biodegradation of this compound in contaminated soils?

  • Methodological Answer : Leverage co-metabolic degradation using microbial consortia (e.g., Methylopila sp. DKT) or intergeneric fusants engineered to express degradation pathways. Optimize conditions by supplementing carbon sources (e.g., glucose) and maintaining aerobic environments. Monitor degradation efficiency via HPLC-UV and microbial diversity shifts using 16S rRNA sequencing .

Contradictions and Mitigation

  • pH-Efficacy Paradox : While adsorption decreases at higher pH, efficacy may not correlate linearly due to confounding factors like microbial activity or herbicide solubility. Mitigate by conducting parallel in vitro (soil columns) and in vivo (greenhouse trials) studies .
  • Temperature-Dependent Thresholds : Efficacy plateaus at specific temperatures (e.g., 17°C for 42 g ai/ha), but higher rates (84 g ai/ha) overcome this. Use segmented regression models to identify breakpoints .

Data Sources and Validation

  • Primary Data : EPA registration reviews (e.g., docket ID in ), peer-reviewed studies on adsorption isotherms , and dose-response models .
  • Avoid : Unreliable platforms (e.g., benchchem.com ) per guidelines.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bensulfuron-methyl
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bensulfuron-methyl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.